N-(4-Amino-2-methylphenyl)octanamide
Description
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Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)octanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-3-4-5-6-7-8-15(18)17-14-10-9-13(16)11-12(14)2/h9-11H,3-8,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMMZGXCIJOUGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)NC1=C(C=C(C=C1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(4-Amino-2-methylphenyl)octanamide Derivatives
Introduction
The N-phenylalkanamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, N-(4-Amino-2-methylphenyl)octanamide and its derivatives have emerged as a focal point for research due to their diverse pharmacological potential. The core structure, characterized by an octanamide chain linked to a 4-amino-2-methylphenyl group, offers a versatile platform for chemical modification. These modifications can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its pharmacokinetic profile and biological target interactions.[1] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives, aimed at researchers and professionals in the field of drug discovery and development.
Synthesis Strategies
The synthesis of this compound derivatives typically involves the formation of an amide bond between a substituted aniline and an acyl chloride or a carboxylic acid activated with a coupling agent.[2] A general and reliable method involves the reaction of 4-nitro-2-methylaniline with octanoyl chloride, followed by the reduction of the nitro group to an amine. This two-step process allows for the introduction of the octanamide chain before the formation of the reactive primary amine, preventing undesired side reactions.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-(2-methyl-4-nitrophenyl)octanamide
-
To a solution of 2-methyl-4-nitroaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dioxane, add triethylamine (TEA) (1.2 equivalents) as a base.[3]
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[2]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to yield N-(2-methyl-4-nitrophenyl)octanamide.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Dissolve the N-(2-methyl-4-nitrophenyl)octanamide (1 equivalent) from Step 1 in a solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).[4]
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-6 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.[5]
This synthetic approach is highly adaptable for creating a library of derivatives by utilizing various substituted anilines and acyl chlorides.
Caption: General synthetic workflow for this compound.
Potential Therapeutic Applications
While direct biological data for this compound itself is limited in the public domain, the broader class of N-phenylalkanamide derivatives has shown promise in several therapeutic areas.
Anticonvulsant Activity
Analogs of N-phenylbenzamides have been investigated for their anticonvulsant properties. For instance, the compound 4-amino-(2-methyl-4-aminophenyl)benzamide, which shares the substituted aminophenyl moiety, has demonstrated activity in maximal electroshock seizure tests in animal models.[6] This suggests that the this compound scaffold could be a promising starting point for the development of novel anticonvulsant agents. The lipophilic octanamide chain may enhance blood-brain barrier penetration, a critical factor for CNS-active drugs.
Anticancer and Kinase Inhibition
Numerous N-phenylamide derivatives have been explored as potential anticancer agents.[7] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. For example, various N-phenylsulfonylnicotinamide derivatives have been synthesized and evaluated as EGFR tyrosine kinase inhibitors.[7] The this compound core could be a valuable scaffold for designing new kinase inhibitors, with the octanamide tail potentially interacting with hydrophobic pockets in the kinase domain.
Antimicrobial and Antibiofilm Activity
Derivatives of aminodiphenylamine have demonstrated antimicrobial and antibiofilm activity.[8] The structural similarity of this compound to these compounds suggests a potential for similar biological effects. The lipophilic nature of the octanamide chain could facilitate the disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives can be systematically modulated by altering three key structural features: the octanamide chain, the substituents on the phenyl ring, and the amino group.
-
Octanamide Chain: The length and branching of the alkyl chain can influence the compound's lipophilicity and its fit within the binding pocket of a biological target. Shorter or longer chains, or the introduction of unsaturation, could significantly impact activity.
-
Phenyl Ring Substituents: The methyl group at the 2-position of the phenyl ring is likely to influence the conformation of the molecule and its interaction with target proteins. The introduction of other substituents, such as halogens or electron-withdrawing/donating groups, can alter the electronic properties and metabolic stability of the compound.
-
Amino Group: The primary amino group at the 4-position is a key site for further derivatization. It can be acylated, alkylated, or converted into other functional groups to explore new interactions with biological targets. For example, converting the amino group to a urea or thiourea can introduce additional hydrogen bonding capabilities.
The following table summarizes hypothetical SAR data based on known trends for similar compound classes.
| Derivative | R1 (Chain) | R2 (Phenyl) | R3 (Amino) | Hypothetical Activity (IC50, µM) |
| 1 | n-heptyl | 2-CH3 | 4-NH2 | 10 |
| 2 | n-pentyl | 2-CH3 | 4-NH2 | 25 |
| 3 | n-heptyl | 2-Cl | 4-NH2 | 5 |
| 4 | n-heptyl | 2-CH3 | 4-NH-C(O)CH3 | 15 |
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives to fully explore the SAR of this compound class. High-throughput screening against various biological targets, including kinases, ion channels, and microbial enzymes, could uncover new and unexpected activities.
References
- A Comparative Guide to the Biological Evaluation of N-(4-Formylphenyl)benzamide Derivatives and Related Compounds - Benchchem. (n.d.).
-
Zhang, H., Lu, X., Zhang, L. R., Liu, J. J., Yang, X. H., Wang, X. M., & Zhu, H. L. (2012). Design, synthesis and biological evaluation of N-phenylsulfonylnicotinamide derivatives as novel antitumor inhibitors. Bioorganic & Medicinal Chemistry, 20(4), 1411–1416. Retrieved from [Link]
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC. (2025).
- (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.).
- An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide - Benchchem. (2025).
- Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. (n.d.).
- Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. (2023).
- Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- - Substance Details - SRS | US EPA. (2023).
- Octanamide, N-(4-methylphenyl)- | C15H23NO | CID 98769 - PubChem - NIH. (n.d.).
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Żwawiak, J., & Zaprutko, L. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Compounds, 3(1), 97-106. Retrieved from [Link]
- Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC. (n.d.).
- 6 Synthesis of N-Alkyl Amino Acids - Monash. (n.d.).
- Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. (2023).
- Structure-Activity Relationship in NOD2 Agonistic Muramyl Dipeptides - ChemRxiv. (n.d.).
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Atanasova, M., Nacheva, I., & Yaneva, S. (2021). Synthesis, Antitumor and Antibacterial Studies of New Shortened Analogues of (KLAKLAK)2-NH2 and Their Conjugates Containing Unnatural Amino Acids. Molecules, 26(4), 863. Retrieved from [Link]
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- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI. (2024).
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An In-depth Technical Guide to the Chemical Stability of N-(4-Amino-2-methylphenyl)octanamide under Ambient Conditions
Abstract
The chemical stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. This technical guide provides a comprehensive framework for evaluating the chemical stability of N-(4-Amino-2-methylphenyl)octanamide under ambient conditions. As direct stability data for this specific molecule is not extensively published, this document synthesizes foundational chemical principles with field-proven methodologies to establish a robust evaluation strategy. We delve into the predictable degradation pathways based on the compound's functional groups—a secondary amide and a primary aromatic amine—and provide detailed, self-validating experimental protocols for a comprehensive stability assessment in line with international regulatory standards. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of new chemical entities.
Introduction: The Imperative for Stability Assessment
This compound is a molecule of interest featuring a lipophilic octanamide tail coupled to a substituted aniline head. Its structure suggests potential applications where this specific combination of functionalities is desirable. However, before any meaningful development can occur, a thorough understanding of its intrinsic chemical stability is paramount. Stability testing is not merely a regulatory checkbox; it is a fundamental scientific investigation that provides evidence on how the quality of a substance varies over time under the influence of environmental factors such as temperature and humidity.[1]
The presence of both an amide linkage and an aromatic amine group in the structure of this compound presents two primary, well-characterized routes for potential degradation: hydrolysis and oxidation. The purpose of this guide is to move beyond theoretical postulation and provide a practical, authoritative roadmap for experimentally determining the stability profile of this compound. The methodologies outlined herein are designed in accordance with the principles set forth by the International Council for Harmonisation (ICH), specifically guideline Q1A(R2), which governs stability testing for new drug substances.[1][2][3]
Physicochemical Profile and Structural Considerations
Understanding the fundamental properties of a molecule is the first step in designing a logical stability study.
Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₅H₂₄N₂O
-
Key Functional Groups:
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source / Method |
|---|---|---|
| Molecular Weight | 248.36 g/mol | PubChem CID 43125179 (Computed)[6] |
| XLogP3-AA | 3.8 | PubChem CID 43125179 (Computed)[6] |
| Hydrogen Bond Donor Count | 2 | PubChem CID 43125179 (Computed)[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 43125179 (Computed)[6] |
| Topological Polar Surface Area | 55.1 Ų | PubChem CID 43125179 (Computed)[6] |
Note: These properties are computed for the specified structure and serve as a baseline for experimental design.
Predicted Chemical Degradation Pathways
The primary value of a forced degradation study is to produce the likely degradants that may form under long-term storage, thereby enabling the development of a "stability-indicating" analytical method.[7] For this compound, we anticipate two major degradation routes.
Pathway A: Hydrolytic Cleavage
The amide bond is the most probable site for hydrolysis. This reaction involves the cleavage of the C-N bond through a reaction with water, yielding a carboxylic acid and an amine.[8] This process can be catalyzed by either acid or base.[9][10]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses to yield the products.[8]
The expected products of complete hydrolysis would be Octanoic Acid and 4-Amino-2-methylaniline .
Pathway B: Oxidative Degradation
The primary aromatic amine (aniline) moiety is susceptible to oxidation. Aniline oxidation can be complex, proceeding through various intermediates like nitrosobenzene and phenylhydroxylamine, and can ultimately lead to the formation of nitrobenzenes, benzoquinones, or polymeric colored materials.[5][11] The presence of an electron-donating amino group makes the aromatic ring highly activated and prone to oxidation. This pathway is critical to investigate as it often results in highly colored degradants that would be unacceptable in a final product, even at low levels.
Caption: Predicted degradation pathways for the target molecule.
Experimental Design: A Framework for Stability Assessment
A comprehensive stability study involves two key phases: forced degradation and a formal long-term study under ambient conditions. The entire process must be monitored using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Caption: High-level workflow for the stability assessment program.
Part 1: Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade the sample to identify potential degradation products and to establish the specificity of the analytical method.[12] The goal is to achieve 5-20% degradation of the active substance.[13]
Table 2: Recommended Conditions for Forced Degradation Study
| Stress Condition | Reagent / Condition | Typical Duration | Rationale |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 24-72h | To challenge the amide bond and other acid-labile groups.[14][15] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp for 8-24h | To challenge the amide bond under alkaline conditions, which is often faster than acid hydrolysis.[14][15] |
| Oxidation | 3% H₂O₂ | Room Temp for 24h | To induce oxidative degradation of the electron-rich aromatic amine.[13] |
| Thermal | Dry Heat at 80°C | 48-96h | To assess the intrinsic thermal stability of the solid material.[14] |
| Photostability | ICH Q1B Option II | Expose to 1.2 million lux hours and 200 watt hours/m² | To evaluate sensitivity to light, which can catalyze oxidation of the aniline moiety.[2] |
Step-by-Step Protocol:
-
Preparation: Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Application:
-
For hydrolytic studies, mix 1 mL of stock solution with 1 mL of the respective acid or base.
-
For oxidative studies, mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
For thermal studies, place a known quantity of the solid API in a vial in a calibrated oven.
-
For photostability , expose the solid API in a suitable transparent container alongside a dark control sample.
-
-
Time-Point Sampling: Withdraw aliquots from the solution studies at appropriate intervals (e.g., 2, 8, 24 hours). For solid studies, sample at the end of the exposure period.
-
Neutralization & Dilution: For hydrolytic samples, neutralize the aliquot with an equimolar amount of base or acid, respectively. Dilute all samples to a final target concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analysis: Analyze all stressed samples, along with an unstressed control (T=0), using the developed HPLC method.
Part 2: Long-Term Stability Protocol (Ambient Conditions)
Objective: To evaluate the chemical stability of the substance under recommended storage conditions to establish a re-test period.[1][16]
Step-by-Step Protocol:
-
Batch Selection: Utilize at least one representative batch of the this compound solid material.
-
Container Closure System: Store the material in a container that is inert and mimics the proposed long-term packaging (e.g., amber glass vials with screw caps).
-
Storage Conditions: Place samples in a calibrated stability chamber set to standard long-term conditions for temperate climates: 25°C ± 2°C / 60% RH ± 5% RH .[17]
-
Testing Schedule: Pull samples for analysis at specified time points. A typical schedule would be: 0, 3, 6, 9, 12, 18, 24, and 36 months.[18]
-
Analytical Testing: At each time point, perform the following tests:
-
Appearance: Visual inspection for color change, clumping, etc.
-
Assay: Quantify the amount of this compound remaining using a validated HPLC method.
-
Degradation Products: Identify and quantify any impurities using the same HPLC method.
-
Analytical Methodology: The Stability-Indicating HPLC Method
The cornerstone of any stability study is a robust analytical method capable of separating the parent compound from all potential degradation products.
System & Column:
-
HPLC System: A standard system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point due to the non-polar nature of the molecule.
Method Parameters (Starting Point for Development):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or an optimal wavelength determined by UV scan).
Method Validation: The method must be validated according to ICH Q2(R1) guidelines. The most critical validation parameter for a stability-indicating method is specificity . This is proven by analyzing the forced degradation samples and demonstrating that the parent peak is pure (e.g., using DAD peak purity analysis) and well-resolved from all degradant peaks.
Data Interpretation and Reporting
Table 3: Example Data Summary for Long-Term Stability at 25°C/60%RH
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) | Specific Impurity (RRT 0.85) (%) |
|---|---|---|---|---|
| 0 | White Powder | 100.0 | 0.05 | Not Detected |
| 3 | White Powder | 99.8 | 0.15 | 0.08 |
| 6 | White Powder | 99.7 | 0.24 | 0.15 |
| 12 | Off-white Powder | 99.5 | 0.41 | 0.30 |
Interpretation:
-
Assay vs. Time: Plot the assay value against time. A stable compound will show a slope near zero.
-
Impurity Trending: Track the formation and growth of individual and total impurities over time. The appearance of an off-white color at 12 months, correlated with an increase in a specific impurity, strongly suggests the formation of a colored degradant via the oxidative pathway.
-
Mass Balance: The sum of the assay value and all impurities should ideally be close to 100%, accounting for the relative response factors of the impurities.
Conclusion and Recommendations
This guide outlines a scientifically rigorous and regulatory-compliant approach to assessing the chemical stability of this compound. Based on its chemical structure, the primary anticipated degradation pathways are amide hydrolysis and oxidation of the aromatic amine . The experimental framework provided, beginning with forced degradation to inform the development of a stability-indicating HPLC method, followed by a long-term stability study under ICH conditions, will generate the necessary data to establish a re-test period and appropriate storage conditions.
Initial Recommendations (Pending Experimental Data):
-
Storage: The compound should be stored in well-sealed, light-resistant containers to protect against atmospheric moisture and light, which could accelerate hydrolysis and oxidation, respectively.
-
Handling: Given the potential for oxidative degradation, storage under an inert atmosphere (e.g., nitrogen or argon) may be considered if initial studies show significant color change or impurity formation.
The successful execution of this plan will provide the foundational knowledge required to confidently advance the development of this compound for its intended application.
References
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- Amide Hydrolysis: Mechanism, Conditions and Applic
- Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
- Hydrolysis of Amide. (n.d.). Organic Synthesis.
- Ch20 : Amide hydrolysis. (n.d.). University of Calgary.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps.
- Quality Guidelines. (n.d.). ICH.
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. (n.d.). Slideshare.
- Q1A(R2) Guideline. (2010, February 2). ICH.
- Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regul
- Q1A (R2) A deep dive in Stability Studies. (2025, April 3). YouTube.
- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.
- Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com.
- Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
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- IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. (2019, March 3).
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- N-(3-Amino-2-methylphenyl)octanamide. (n.d.). PubChem.
- Stability Testing of Pharmaceutical Products. (2012, March 17).
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Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of N-(4-Amino-2-methylphenyl)octanamide
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of N-(4-Amino-2-methylphenyl)octanamide. The developed reversed-phase HPLC (RP-HPLC) method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in research and quality control environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the theoretical basis for methodological choices, a step-by-step protocol, and a full validation summary in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Introduction
This compound is an aromatic amide of interest in pharmaceutical and chemical research. Its structure, featuring a hydrophobic octanamide chain and a polar aromatic amine group, necessitates a well-controlled chromatographic method for accurate quantification. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds, offering high resolution and sensitivity.[1][2] The development of a robust and reliable HPLC method is crucial for ensuring product quality, monitoring reaction kinetics, and performing stability studies.
This guide details a systematic approach to developing and validating an isocratic RP-HPLC method coupled with UV detection for this compound. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detection wavelength, providing a clear pathway for achieving optimal chromatographic performance.
Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale and Implication for HPLC Method Development |
| Molecular Formula | C₁₅H₂₄N₂O | Based on its chemical name and structure. |
| Molecular Weight | ~248.36 g/mol | Calculated from the molecular formula.[3] |
| LogP (Hydrophobicity) | ~3.5 - 4.5 | Estimated based on similar compounds like N-(3-Amino-2-methylphenyl)octanamide (XLogP3 ~3.8)[3] and N-(4-methylphenyl)octanamide (XLogP3 ~4.7).[4] This high value indicates significant hydrophobicity, making it well-suited for reversed-phase chromatography where it will strongly interact with a non-polar stationary phase. |
| pKa (Acid Dissociation Constant) | ~4-5 for the aromatic amine | The aromatic amine group is basic and will be protonated at acidic pH. Controlling the mobile phase pH is critical to ensure consistent retention time and peak shape. |
| UV Absorbance | λmax ~240 nm and ~280-290 nm | Aromatic amines typically exhibit strong UV absorbance.[5] The presence of the substituted phenyl ring suggests significant absorbance in the UV region, allowing for sensitive detection. |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile), sparingly soluble in water. | The long alkyl chain reduces aqueous solubility. A high percentage of organic solvent will be required for elution from a reversed-phase column. |
HPLC Method Development Strategy
Our strategy for developing a robust HPLC method for this compound follows a logical, multi-step process. The primary goal is to achieve a symmetric peak shape, adequate retention, and resolution from any potential impurities or degradants.
Column Selection
Given the hydrophobic nature of this compound (estimated LogP > 3.5), a reversed-phase stationary phase is the logical choice.[1][2] A C18 (octadecylsilane) column is selected as the initial stationary phase due to its strong hydrophobic retention characteristics, which are ideal for non-polar to moderately polar analytes.[6] Phenyl-hexyl columns could be considered as an alternative, offering different selectivity through π-π interactions with the aromatic ring of the analyte.[6]
Mobile Phase Selection and Optimization
The mobile phase in reversed-phase chromatography typically consists of a mixture of water and a miscible organic solvent.
-
Organic Modifier: Acetonitrile is chosen as the initial organic modifier due to its low viscosity and UV transparency. Methanol is a viable alternative and can offer different selectivity.
-
Aqueous Phase and pH Control: The presence of a basic aromatic amine group makes the mobile phase pH a critical parameter. At a pH below the pKa of the amine group, the analyte will be protonated, which can lead to better solubility in the mobile phase but may also cause peak tailing due to interaction with residual silanols on the silica-based stationary phase. A slightly acidic pH (e.g., 3-4) is often a good starting point for aromatic amines to ensure consistent ionization and good peak shape.[7] A phosphate or acetate buffer will be used to maintain a constant pH.
Detection Wavelength
To determine the optimal detection wavelength, a UV-Vis spectrum of this compound in the mobile phase will be recorded using a photodiode array (PDA) detector. The wavelength of maximum absorbance (λmax) will be chosen to ensure the highest sensitivity. Based on the structure, strong absorbance is expected around 240 nm and 280-290 nm.
Method Optimization Workflow
The following diagram illustrates the systematic approach to method optimization:
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocol: Optimized Method
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)
-
Phosphoric acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
Instrumentation
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV or PDA detector.
-
Data acquisition and processing software.
Chromatographic Conditions
| Parameter | Optimized Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: Acetonitrile and 25 mM Potassium Phosphate Buffer (pH 3.5) (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
Preparation of Solutions
-
Buffer Preparation (25 mM KH₂PO₄, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 3.5 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix 650 mL of acetonitrile with 350 mL of the prepared phosphate buffer. Degas the solution before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Method Validation
The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[8][9][10][11] The validation parameters assessed were specificity, linearity, range, accuracy, precision, and robustness.
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the standard solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.
Linearity and Range
Linearity was assessed by injecting five concentrations of the analyte ranging from 5 µg/mL to 75 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) was determined.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 5 - 75 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | ≥ 0.999 |
| Regression Equation | y = mx + c | - |
Accuracy
Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a blank matrix at three concentration levels (low, medium, and high). The percentage recovery was calculated.
| Concentration Level | % Recovery (Mean ± SD, n=3) | Acceptance Criteria |
| Low (10 µg/mL) | 99.5 ± 0.8% | 98.0 - 102.0% |
| Medium (40 µg/mL) | 100.2 ± 0.5% | 98.0 - 102.0% |
| High (70 µg/mL) | 99.8 ± 0.6% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the standard solution (40 µg/mL) were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD (n=6) | Acceptance Criteria |
| Repeatability | < 1.0% | ≤ 2.0% |
| Intermediate Precision | < 1.5% | ≤ 2.0% |
Robustness
The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Acetonitrile composition (± 2%)
In all cases, the peak shape, retention time, and peak area showed no significant changes, demonstrating the robustness of the method.
Conclusion
This application note describes a simple, rapid, and reliable isocratic RP-HPLC method for the determination of this compound. The method has been developed and validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for the routine analysis of this compound in various sample matrices within the pharmaceutical and chemical industries.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
Biovanix Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4. Retrieved from [Link]
-
LCGC International. (2025, November 29). Column Selection for Reversed-Phase HPLC. [Link]
-
Nawrocki, J., Rigney, M. P., McCormick, A., & Carr, P. W. (2019). Column Characterization and Selection Systems in Reversed-Phase High-Performance Liquid Chromatography. Chemical Reviews, 119(7), 3762–3828. [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Popa, G., & Dinu, M. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies, 32(13), 1871-1883. [Link]
-
Lee, H., & Lee, H. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 71(19), 4448–4454. [Link]
-
U.S. Environmental Protection Agency. (2023, November 1). Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- - Substance Details. [Link]
-
Ouyang, X., Luo, Y., Wang, Y., & Yang, L. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. Food Additives & Contaminants: Part A, 31(10), 1735-1742. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43125179, N-(3-Amino-2-methylphenyl)octanamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98769, Octanamide, N-(4-methylphenyl)-. Retrieved from [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. chromtech.com [chromtech.com]
- 3. N-(3-Amino-2-methylphenyl)octanamide | C15H24N2O | CID 43125179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Octanamide, N-(4-methylphenyl)- | C15H23NO | CID 98769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bvchroma.com [bvchroma.com]
- 7. researchgate.net [researchgate.net]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
Recrystallization techniques for purifying N-(4-Amino-2-methylphenyl)octanamide
This Application Note is designed for researchers and process chemists requiring a robust, scalable purification strategy for N-(4-Amino-2-methylphenyl)octanamide .
This molecule presents a specific purification challenge: it possesses a lipophilic tail (octyl chain) and a polar, oxidation-sensitive head (phenylenediamine motif). The protocol below synthesizes principles of fatty acid amide purification with aniline handling best practices.
Introduction & Chemical Context
This compound is a functionalized fatty acid anilide often used as an intermediate in the synthesis of pharmaceuticals, dyes, and surfactants.
-
Chemical Structure Analysis :
-
Lipophilic Domain : The C8 (octyl) chain imparts significant solubility in non-polar solvents and lowers the melting point relative to short-chain analogues.
-
Polar/Reactive Domain : The free primary amine (
) at the 4-position is a hydrogen bond donor/acceptor and is susceptible to oxidation (browning) in air. -
Impurity Profile : Common impurities include the unreacted diamine (polar), octanoic acid (acidic), and the over-acylated side product N,N'-dioctanoyl-2-methyl-1,4-phenylenediamine (highly lipophilic).
-
The Challenge : The "amphiphilic" nature creates a risk of oiling out (liquid-liquid phase separation) instead of crystallizing. Furthermore, the free amine requires protection from oxidative degradation during the heat cycle.
Solvent Selection Strategy
The selection relies on the Hansen Solubility Parameter (HSP) principle, balancing the polar head and non-polar tail.
| Solvent System | Role | Suitability | Mechanism |
| Ethanol / Water | Primary Choice | High | The amide/amine dissolves in hot ethanol; water acts as an anti-solvent to drive crystallization while keeping polar impurities (diamine) in solution. |
| Ethyl Acetate / Heptane | Alternative | Moderate | Good for removing lipophilic di-amide impurities. Risk of oiling out if heptane is added too quickly. |
| Toluene | Specific | Low | Effective for strictly anhydrous conditions but difficult to remove trace solvent from the crystal lattice. |
Decision Logic (Diagram)
The following flowchart illustrates the decision process for solvent selection based on crude purity and physical behavior.
Detailed Experimental Protocol
Target Scale : 10 g – 50 g Crude Material Expected Yield : 75–85% Purity Target : >98% (HPLC)
Phase A: Dissolution & Decolorization
Rationale: The free amine group oxidizes easily. Activated charcoal removes colored oxidation byproducts, but must be filtered while hot to prevent premature crystallization.
-
Preparation : Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (
) to minimize oxidation. -
Solvent Addition : Add the crude solid and 95% Ethanol (approx. 5–7 mL per gram of solid).
-
Note: Do not add water yet.
-
-
Heating : Heat the mixture to reflux (approx. 78°C) with stirring until the solid completely dissolves.
-
Troubleshooting: If insoluble particles remain (likely inorganic salts or di-amide), filter them off before adding charcoal.
-
-
Charcoal Treatment :
-
Remove heat source briefly.
-
Add Activated Carbon (5 wt% relative to crude mass).
-
Resume reflux for 10–15 minutes.
-
-
Hot Filtration : Filter the hot solution through a pre-warmed Celite® pad or sintered glass funnel to remove the charcoal. Collect the filtrate in a clean, pre-warmed Erlenmeyer flask.
Phase B: Crystallization (The Anti-Solvent Method)
Rationale: Gradual addition of water increases the polarity of the solvent, forcing the hydrophobic octyl tail to organize into a crystal lattice. Rapid cooling must be avoided to prevent oiling out.
-
Reheating : Return the clear filtrate to a gentle boil.
-
Anti-Solvent Addition :
-
Add warm Deionized Water (50–60°C) dropwise via an addition funnel or pipette.
-
Continue adding until a faint, persistent turbidity (cloudiness) is observed.
-
Critical Step: Add a few drops of Ethanol to clear the turbidity. You want the solution to be saturated but clear at boiling point.
-
-
Controlled Cooling :
-
Remove from heat.[1] Place the flask on a cork ring or wood block (insulation).
-
Allow to cool to room temperature undisturbed (approx. 2–3 hours).
-
Observation: Needle-like crystals should form. If "oil droplets" appear, reheat and add slightly more ethanol.
-
-
Final Chill : Once at room temperature, place the flask in an ice bath (0–4°C) for 1 hour to maximize yield.
Phase C: Isolation & Drying
-
Filtration : Collect crystals via vacuum filtration (Buchner funnel).[1]
-
Washing : Wash the filter cake with a cold solvent mixture (Ethanol/Water 1:1, 0°C) to remove surface mother liquor containing polar impurities.
-
Drying : Dry in a vacuum oven at 40°C for 12 hours.
-
Warning: Do not exceed 50°C initially, as the wet solid may have a depressed melting point and could melt/fuse.
-
Process Visualization
The following diagram details the workflow, emphasizing the critical control points (CCPs) to prevent common failures.
Analytical Validation
Trust but verify. The purified material must meet specific criteria before use in downstream applications.
| Test | Method | Acceptance Criteria | Purpose |
| Purity | HPLC (C18 Column) | > 98.0% Area | Quantify removal of diamine and di-amide. |
| Identity | 1H-NMR (DMSO-d6) | Integration 1:1 (Amide:Aromatic) | Confirm structure and absence of solvent. |
| Thermal | DSC / Melting Point | Sharp peak (Range < 2°C) | Broad range indicates impurities or polymorphs. |
| Appearance | Visual | Off-white to pale tan needles | Dark color indicates oxidation. |
Key NMR Diagnostic : Look for the triplet at
Troubleshooting Guide
Problem: "Oiling Out" (Liquid-Liquid Phase Separation)
-
Cause : The solution became supersaturated at a temperature above the melting point of the solvated solid. This is common with C8-chains.
-
Solution :
-
Re-heat to dissolve the oil.
-
Add a small volume of the "good" solvent (Ethanol).
-
Add a "seed crystal" of pure material at 5–10°C below the boiling point.
-
Cool more slowly (wrap flask in foil/towel).
-
Problem: Persistent Color
-
Cause : Oxidized aniline oligomers.
-
Solution : If charcoal fails, perform an Acid-Base Wash before recrystallization:
References
-
PubChem . N-(4-methylphenyl)octanamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Professor Dave Explains . Recrystallization | Organic Chemistry. YouTube (2020). Available at: [Link]
-
ResearchGate . Purification of amine compounds. Discussion Thread (2021). Available at: [Link]
-
US EPA . Octanamide, N-[4-[[(aminocarbonyl)amino]...[4][5] Substance Details. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. tdcommons.org [tdcommons.org]
- 3. Investigating the Principles of Recrystallization from Glyceride Melts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. PubChemLite - Octanamide, n-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- (C28H42N4O3) [pubchemlite.lcsb.uni.lu]
Application Note: Synthesis and Preparation of N-(4-Amino-2-methylphenyl)octanamide for Biological Assays
Introduction
This guide provides a comprehensive, field-tested framework for the synthesis, purification, characterization, and preparation of N-(4-Amino-2-methylphenyl)octanamide. The protocols herein are designed to ensure researchers can produce a high-purity compound and prepare it appropriately for generating reproducible and trustworthy data in subsequent biological experiments. We emphasize not just the procedural steps, but the underlying chemical principles, to empower researchers to adapt and troubleshoot as necessary.
Synthesis and Purification Pathway
The synthesis of this compound is efficiently achieved via a nucleophilic acyl substitution, specifically an acylation of 4-amino-2-methylaniline with octanoyl chloride. This reaction, a variant of the well-established Schotten-Baumann reaction, forms the amide bond.[2][3] A tertiary amine base, such as triethylamine (TEA), is crucial. Its primary function is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.[4][5]
The general workflow, from starting materials to a validated compound ready for biological testing, is outlined below.
Caption: Overall workflow for the preparation of this compound.
Experimental Protocols
Safety First: Always work in a certified fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[6] Triethylamine is flammable and corrosive.[7][8] Octanoyl chloride is corrosive and reacts with moisture.
Protocol 1: Synthesis of this compound
Materials:
-
4-Amino-2-methylaniline (1.0 eq)
-
Octanoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-2-methylaniline (1.0 eq) and dissolve it in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution and cool the flask to 0 °C using an ice bath. Stir for 10 minutes.
-
Acylation: Add octanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Causality Note: Slow, dropwise addition is critical to control the exothermic reaction and prevent the formation of side products.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture again to 0 °C and slowly add saturated NaHCO₃ solution to quench any unreacted octanoyl chloride and neutralize the triethylammonium hydrochloride salt.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid organic compounds, assuming a suitable solvent can be found.[9][10] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask, hot plate, Büchner funnel, vacuum flask
Procedure:
-
Solvent Selection: Determine an appropriate solvent or solvent system by testing small amounts of the crude product in various solvents. For amides, mixtures like ethyl acetate/hexanes are often effective.[9]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethyl acetate) and heat the mixture gently on a hot plate until the solid dissolves completely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The result should be a pure, crystalline solid.
Quality Control and Characterization
Verifying the identity and purity of the synthesized compound is a non-negotiable step before its use in any biological assay.[11] A combination of spectroscopic and chromatographic methods provides the highest level of confidence.[12]
Table 1: Analytical Data for this compound
| Property | Expected Value | Method |
| Molecular Formula | C₁₅H₂₄N₂O | Mass Spectrometry |
| Molecular Weight | 248.37 g/mol | Mass Spectrometry |
| Exact Mass [M+H]⁺ | 249.1961 | High-Resolution MS (HRMS) |
| Appearance | Off-white to light brown solid | Visual Inspection |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.0-7.2 (m, Ar-H), ~6.5-6.7 (m, Ar-H), ~3.6 (br s, NH₂), ~2.2 (t, -COCH₂-), ~2.1 (s, Ar-CH₃), ~1.6 (m, -CH₂-), ~1.2-1.4 (m, -(CH₂)₄-), ~0.8-0.9 (t, -CH₃) | ¹H NMR Spectroscopy |
| Purity | ≥95% (ideally >98%) | HPLC |
Note: NMR chemical shifts (δ) are predicted and may vary slightly based on solvent and concentration. It is crucial to analyze the splitting patterns and integrations to confirm the structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous structure elucidation.[13][14] Mass spectrometry (MS) confirms the molecular weight, and High-Performance Liquid Chromatography (HPLC) provides a quantitative measure of purity.
Preparation for Biological Assays
Proper compound handling is essential to avoid issues like precipitation in assay media, which can lead to highly variable and inaccurate results.[15]
Protocol 3: Preparation of High-Concentration Stock Solutions
Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules due to its high solubilizing power and miscibility with aqueous media.
Procedure:
-
Calculation: Determine the mass of this compound required to make a stock solution of desired concentration (e.g., 10 mM).
-
Mass (mg) = [Desired Concentration (mM)] x [Volume (mL)] x [Molecular Weight (g/mol)]
-
For 1 mL of 10 mM stock: 10 mM x 1 mL x 248.37 g/mol = 2.48 mg
-
-
Weighing: Carefully weigh the required mass of the pure, dry compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).
-
Dissolution: Add the calculated volume of anhydrous, sterile DMSO. Vortex vigorously. If necessary, sonication or gentle warming (≤ 40°C) can be used to aid dissolution.[16] Visually confirm that all solid has dissolved.
-
Storage: Store the stock solution at -20°C or -80°C. To avoid degradation from repeated freeze-thaw cycles, aliquot the stock into single-use volumes.[16][17]
Protocol 4: Kinetic Solubility Assessment
Before use, it is critical to determine the compound's solubility limit in the final assay buffer to prevent precipitation. A simple nephelometric (light-scattering) or visual assessment is often sufficient for this purpose.[18]
Procedure:
-
Prepare Dilutions: Create a series of dilutions of your DMSO stock solution in the final aqueous assay buffer (e.g., PBS or cell culture medium). It's good practice to make intermediate dilutions in DMSO before the final dilution into the aqueous buffer to prevent "shock" precipitation.[16]
-
Incubate: Incubate the dilutions at the temperature of the planned biological assay (e.g., 37°C) for a period that mimics the assay duration (e.g., 1-2 hours).
-
Assess: Visually inspect each dilution against a dark background for any signs of cloudiness or precipitate. Alternatively, measure turbidity using a plate reader capable of nephelometry.[18]
-
Determine Limit: The highest concentration that remains a clear, homogenous solution is the kinetic solubility limit under those conditions. All subsequent biological assays should be performed at concentrations below this limit.
Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Serial Dilution: Thaw a single-use aliquot of the high-concentration DMSO stock. Perform serial dilutions in pure DMSO to create a range of concentrations.
-
Final Dilution: Dilute each DMSO solution into the final cell culture medium. Ensure the final concentration of DMSO in the assay is non-toxic to the cells, typically ≤ 0.5%, and ideally ≤ 0.1%.[17]
-
Vehicle Control: Critically, all experiments must include a "vehicle control" group, which consists of cells treated with culture medium containing the same final concentration of DMSO used for the compound-treated groups. This accounts for any effects of the solvent itself.
Application: Hypothetical Mechanism of Action
To provide context for biological testing, a compound like this compound could be screened as an inhibitor in various signaling pathways. For example, it could hypothetically interfere with a protein kinase cascade, a common target in drug discovery.
Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.
References
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]
-
La Trobe University. (2025, November 28). Small Molecule Structure Characterisation. Retrieved from [Link]
-
Brainly. (2024, April 16). Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What. Retrieved from [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]
-
Lokey Lab Protocols - Wikidot. (2017, March 07). Schotten-Baumann Reaction. Retrieved from [Link]
-
Wikipedia. Schotten–Baumann reaction. Retrieved from [Link]
-
Self. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]
-
ResolveMass Laboratories Inc. NMR characterization of small and large molecules. Retrieved from [Link]
-
Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]
-
PubMed. (2006, May 15). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Creative Bioarray. (2025, July 31). Aqueous Solubility Assays. Retrieved from [Link]
-
BioAssay Systems. Filter Plate Method Summary The solubility of a drug compound plays a significant role in absorption and. Retrieved from [Link]
-
RSC Publishing. (2021, April 23). Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Structure verification of small molecules using mass spectrometry and NMR spectroscopy | Request PDF. Retrieved from [Link]
-
Fisher Scientific. Amide Synthesis. Retrieved from [Link]
-
Filo. (2025, June 23). What is the acylation of amines? Provide an explanation of the.... Retrieved from [Link]
-
News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]
-
PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Retrieved from [Link]
-
Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II. Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. Retrieved from [Link]
-
NIH. NMR Characterization of RNA Small Molecule Interactions - PMC. Retrieved from [Link]
-
BYJU'S. Chemical Reactions of Amines – Acylation and Basicity. Retrieved from [Link]
-
GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
- Google Patents. US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
-
askIITians. Reactions of Acyl halide. Retrieved from [Link]
-
US EPA. (2023, November 1). Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- - Substance Details - SRS. Retrieved from [Link]
-
Pearson. (2024, July 8). Show how you would use appropriate acyl chlorides and amines to s.... Retrieved from [Link]
-
Carl ROTH. Safety Data Sheet: Triethylamine. Retrieved from [Link]
-
Redox. (2025, September 23). Safety Data Sheet Triethylamine Revision 6, Date 22 Aug 2023. Retrieved from [Link]
-
University of Huddersfield Research Portal. Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link]
-
University of Calgary. RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Retrieved from [Link]
-
NIH. Octanamide, N-(4-methylphenyl)- | C15H23NO | CID 98769 - PubChem. Retrieved from [Link]
-
Chemguide. the preparation of amides. Retrieved from [Link]
-
NIH. N-(3-Amino-2-methylphenyl)octanamide | C15H24N2O | CID 43125179 - PubChem. Retrieved from [Link]
Sources
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. brainly.com [brainly.com]
- 5. What is the acylation of amines? Provide an explanation of the acylation.. [askfilo.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com [carlroth.com]
- 8. redox.com [redox.com]
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Application Notes and Protocols for the Synthesis of N-(4-Amino-2-methylphenyl)octanamide via Catalytic Hydrogenation
Authored by: Your Senior Application Scientist
Introduction and Scientific Context
N-(4-Amino-2-methylphenyl)octanamide is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. The presence of a primary aromatic amine, an amide linkage, and a lipophilic alkyl chain provides a versatile scaffold for further chemical modification. In drug development, such structures are often explored for their potential as kinase inhibitors or as building blocks in the synthesis of more complex bioactive molecules.[1][2]
The most direct and industrially scalable method for the synthesis of this compound is the chemoselective reduction of the corresponding nitroaromatic precursor, N-(2-methyl-4-nitrophenyl)octanamide. Catalytic hydrogenation stands out as the preferred industrial method for reducing nitroarenes due to its high efficiency, clean conversion, and the generation of water as the only byproduct.[3] This guide provides detailed protocols for this transformation using palladium on carbon (Pd/C), a highly effective and commonly used heterogeneous catalyst.[3][4][5]
Reaction Principle and Mechanistic Overview
The core transformation is the reduction of an aromatic nitro group to a primary amine using molecular hydrogen (H₂) in the presence of a metal catalyst.
Reaction Scheme:
Caption: Catalytic hydrogenation of the nitro-precursor.
The mechanism of this reaction on a heterogeneous catalyst surface, such as palladium on carbon, involves several key steps:[5]
-
Adsorption: Both the nitroaromatic compound and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved on the metal surface, forming reactive metal-hydride species.
-
Stepwise Reduction: The adsorbed nitro group is sequentially reduced to the amine through a series of intermediates, including nitroso and hydroxylamine species.
-
Desorption: The final product, the aniline derivative, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The choice of catalyst is crucial. While other metals like platinum, rhodium, or Raney Nickel can be used, palladium on carbon (typically 5-10 wt. %) is often preferred for its high activity and selectivity in nitro group reductions.[3] Protic solvents such as ethanol, methanol, or acetic acid generally accelerate the reaction rate.[6]
Experimental Protocols
Extreme caution must be exercised when performing catalytic hydrogenation. Hydrogen gas is highly flammable and can form explosive mixtures with air.[4][7] Palladium on carbon is pyrophoric, especially after use and when dry, and can ignite flammable solvents upon contact with air.[4][7] All procedures must be conducted in a well-ventilated fume hood.
Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)
This protocol is suitable for small to medium scale reactions (100 mg to 5 g).
Materials and Equipment:
-
N-(2-methyl-4-nitrophenyl)octanamide (1.0 eq)
-
10% Palladium on carbon (Pd/C), ~5-10 mol%
-
Ethanol (or Methanol), sufficient to make a ~0.1 M solution
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Rubber septa
-
Hydrogen balloon (double-layered for safety and longevity)[6][8]
-
Nitrogen or Argon source with a manifold for vacuum/inert gas cycling
-
Celite® for filtration
-
Buchner funnel and filter flask
Step-by-Step Procedure:
-
Flask Preparation: Assemble the dry three-neck flask with a stir bar, a gas inlet adapter, and two septa. Place the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the 10% Pd/C catalyst to the flask.[7]
-
Solvent Addition: Add the reaction solvent (e.g., ethanol) via cannula or syringe. It is crucial to add the solvent to the dry catalyst under an inert atmosphere to prevent ignition.[4] Begin stirring to create a slurry.
-
Substrate Addition: Dissolve the N-(2-methyl-4-nitrophenyl)octanamide in the reaction solvent and add it to the flask via syringe.
-
Hydrogen Introduction: Purge the hydrogen balloon with hydrogen gas. Connect the hydrogen balloon to the gas inlet adapter.
-
Reaction Initiation: Carefully evacuate the flask (a water aspirator is recommended to avoid excessive pressure reduction) and then backfill with hydrogen from the balloon.[6] Repeat this cycle approximately 5-10 times to ensure the flask is filled with hydrogen.[6]
-
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] The disappearance of the starting material indicates the completion of the reaction.
-
Reaction Quenching and Catalyst Removal:
-
Once the reaction is complete, carefully evacuate the hydrogen and backfill the flask with inert gas (repeat 3x).
-
Prepare a pad of Celite in a Buchner funnel and wet it with the reaction solvent.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[4][8] Crucially, do not allow the catalyst on the Celite pad to dry out, as it is highly pyrophoric. [8]
-
Wash the Celite pad with additional solvent to ensure all product is collected.
-
Immediately after filtration, quench the catalyst on the Celite pad by adding water to it and then transfer the wet slurry to a designated, clearly labeled waste container for used hydrogenation catalysts.[4][7]
-
-
Product Isolation: The filtrate, containing the desired product, can be concentrated under reduced pressure to yield the crude this compound, which can be purified further if necessary (e.g., by recrystallization or column chromatography).
Protocol 2: High-Pressure Hydrogenation (Parr Shaker)
This protocol is suitable for larger scale synthesis or when atmospheric pressure is insufficient.
Materials and Equipment:
-
Parr shaker apparatus or a similar hydrogenation autoclave
-
Glass liner and stirrer for the reactor vessel
-
Reagents as listed in Protocol 1
Step-by-Step Procedure:
-
Reactor Charging: Place the N-(2-methyl-4-nitrophenyl)octanamide, solvent, and stir bar into the glass liner of the reactor vessel. Carefully add the Pd/C catalyst.
-
Sealing the Reactor: Securely assemble the reactor vessel according to the manufacturer's instructions.
-
System Purge: Connect the reactor to the hydrogen source. Evacuate the vessel and backfill with inert gas (Nitrogen or Argon). Repeat this cycle 3-5 times.
-
Pressurization: After the final purge cycle, evacuate the vessel one last time and then slowly introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).[4]
-
Reaction: Begin vigorous stirring/shaking and, if required, heating. Monitor the reaction by observing the pressure drop on the gauge, which indicates hydrogen uptake.
-
Depressurization and Work-up:
-
Once the reaction is complete (no further hydrogen uptake), stop the stirring and allow the catalyst to settle.
-
Carefully and slowly vent the excess hydrogen pressure in a safe manner.
-
Purge the reactor with an inert gas (3-5 cycles) before opening.
-
The work-up and catalyst filtration follow the same safety-critical steps as described in Protocol 1 (steps 8 and 9).
-
Data Presentation and Workflow
Table 1: Typical Reaction Parameters
| Parameter | Atmospheric Pressure (Balloon) | High Pressure (Parr Shaker) |
| Substrate Scale | 100 mg - 5 g | 1 g - 100 g+ |
| Catalyst | 10% Pd/C | 5-10% Pd/C |
| Catalyst Loading | 5 - 10 mol% | 1 - 5 mol% |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Ethanol, Methanol, Ethyl Acetate |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Pressure | ~1 atm (balloon) | 50 - 500 psi |
| Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Typical Yield | >95% | >95% |
Experimental Workflow Diagram (Balloon Hydrogenation)
Caption: Step-by-step workflow for balloon hydrogenation.
References
-
Hydrogenation (atmospheric pressure) with Pd/C. [Online]. Available: [Link]
-
Standard Operating Procedures - The Sarpong Group, University of California, Berkeley. [Online]. Available: [Link]
-
How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. University of Dundee. [Online]. Available: [Link]
-
Hydrogenation SOP. University of Rochester. [Online]. Available: [Link]
-
Selective Catalytic Hydrogenation of Nitroarenes to Anilines. ResearchGate. [Online]. Available: [Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Online]. Available: [Link]
-
Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. [Online]. Available: [Link]
-
Recent advances on catalysts for photocatalytic selective hydrogenation of nitrobenzene to aniline. Frontiers in Chemistry. [Online]. Available: [Link]
-
Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. Science. [Online]. Available: [Link]
-
Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation. YouTube. [Online]. Available: [Link]
-
Octanamide, N-(4-methylphenyl)-. PubChem. [Online]. Available: [Link]
-
Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-. US EPA. [Online]. Available: [Link]
-
Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. [Online]. Available: [Link]
-
Hydrogenation of different amides (4–7) to the corresponding amines and alcohols catalysed by Mo-1a. ResearchGate. [Online]. Available: [Link]
-
N-(3-Amino-2-methylphenyl)octanamide. PubChem. [Online]. Available: [Link]
-
Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. [Online]. Available: [Link]
- Catalysts based on amino-sulfide ligands for hydrogenation and dehydrogenation processes. Google Patents. [Online].
-
Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. DSpace@MIT. [Online]. Available: [Link]
-
Catalytic hydrogenation of amino acids to amino alcohols with complete retention of configuration. Tohoku University. [Online]. Available: [Link]
-
Synthesis of N-Alkyl Amino Acids. Monash University. [Online]. Available: [Link]
-
Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC. ResearchGate. [Online]. Available: [Link]
-
Synthesis of N′-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Inhibitory Activities against Monoamine Oxidases and β-Secretase. MDPI. [Online]. Available: [Link]
Sources
- 1. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sarponggroup.com [sarponggroup.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. chem.uci.edu [chem.uci.edu]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization for N-(4-Amino-2-methylphenyl)octanamide
This technical guide is structured as a Tier 3 Support resource, designed for senior researchers and process chemists optimizing the synthesis of N-(4-Amino-2-methylphenyl)octanamide .
Topic: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-8821 Status: Resolved / Knowledge Base Article Audience: Senior Chemists / Process Development
Executive Summary & Pathway Analysis
The synthesis of This compound typically proceeds via a two-step sequence starting from 2-methyl-4-nitroaniline . Yield losses in this pathway are rarely due to a single catastrophic failure but rather the accumulation of inefficiencies in acylation kinetics (due to steric/electronic deactivation) and chemoselectivity issues during reduction.
Validated Synthetic Pathway
The following workflow illustrates the optimized route, highlighting Critical Process Parameters (CPPs) at each stage.
Figure 1: Optimized synthetic workflow. Step 1 requires forcing conditions due to the electronic deactivation of the aniline precursor.
Troubleshooting Guide: Step-by-Step
Phase 1: The Acylation Bottleneck
Issue: Low conversion of 2-methyl-4-nitroaniline to the amide intermediate. Root Cause: The amine at position 1 is electronically deactivated by the p-nitro group and sterically hindered by the o-methyl group. Standard Schotten-Baumann conditions often fail.
Q: Why is my starting material remaining unreacted despite using excess octanoyl chloride?
A: The nucleophilicity of your amine is significantly compromised.
-
The Fix: Switch to a "High-Energy" acylation protocol.
-
Solvent: Use anhydrous THF or DCM. Avoid protic solvents.
-
Catalysis: You must use DMAP (4-Dimethylaminopyridine) (5-10 mol%). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the octanoyl group to the hindered aniline much faster than the acid chloride alone.
-
Temperature: Reflux is often required. Stirring at RT is insufficient for complete conversion of electron-deficient anilines.
-
Protocol Adjustment:
| Parameter | Standard Protocol (Low Yield) | Optimized Protocol (High Yield) |
|---|---|---|
| Reagent | Octanoic Acid + EDC/NHS | Octanoyl Chloride (1.2 equiv) |
| Base | NaHCO3 (aq) | Triethylamine (TEA) (1.5 equiv) |
| Catalyst | None | DMAP (0.1 equiv) |
| Temp | 0°C to RT | Reflux (THF) or 40°C (DCM) |
Technical Note: If using octanoyl chloride, ensure the HCl byproduct is scavenged effectively by the TEA to prevent protonation of the remaining amine, which would completely shut down the reaction [1].
Phase 2: Chemoselective Reduction
Issue: Formation of side products or hydrolysis of the amide bond during nitro reduction. Root Cause: Harsh acidic reducing conditions (like Sn/HCl) can hydrolyze the newly formed amide.
Q: I see the amine product, but also octanoic acid and a diamine. What happened?
A: You likely used acidic reduction conditions (e.g., Fe/HCl or Sn/HCl). The amide bond is susceptible to acid-catalyzed hydrolysis, especially at elevated temperatures.
Q: What is the "Gold Standard" reduction for this substrate?
A: Catalytic Hydrogenation or Transfer Hydrogenation.
-
Method A (Cleanest): H2 (1 atm) + 10% Pd/C in MeOH or EtOH.
-
Why: Neutral conditions preserve the amide. The reaction is fast and workup involves simple filtration.
-
-
Method B (If Halogens present): Fe powder + NH4Cl in EtOH/H2O (3:1).
-
Why: Mildly acidic/neutral (pH ~5-6). Effective for nitro reduction without touching the amide [2].
-
Comparison of Reduction Methods:
| Method | Yield | Selectivity | Risk |
|---|---|---|---|
| H2 / Pd-C | 90-98% | Excellent | Fire hazard (H2); Catalyst poisoning (S, N) |
| Fe / NH4Cl | 85-92% | Very Good | Iron waste disposal; Emulsions during workup |
| Sn / HCl | <60% | Poor | Hydrolysis of Amide ; Toxic tin waste |
| NaBH4 / NiCl2 | 75-85% | Good | Boron impurities; Exothermic |
Phase 3: Isolation & Purification (The "Grease" Factor)
Issue: Product loss during aqueous workup due to the lipophilic octyl chain. Root Cause: The octyl chain acts as a surfactant, creating stable emulsions or causing the product to stay in the organic layer during acid/base washes incorrectly.
Q: My yield is low after extraction. Where is my product?
A: Check your layers.
-
The Amphiphilic Trap: The product has a greasy tail (octyl) and a polar head (amine/amide). It may form emulsions.
-
Salting Out: Use saturated brine to force the organic product out of the aqueous phase.
-
Solvent Choice: Use Ethyl Acetate or Chloroform for extraction. DCM might not be polar enough to pull the product if it aggregates.
Purification Protocol:
-
Flash Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: DCM/MeOH (95:5 to 90:10).
-
Tip: Pre-treat silica with 1% Triethylamine to prevent the amine product from streaking or binding irreversibly to acidic silanol sites.
-
Decision Logic for Yield Improvement
Use this logic tree to diagnose your specific yield loss scenario.
Figure 2: Diagnostic logic tree for isolating the source of yield loss.
Frequently Asked Questions (FAQs)
Q: Can I use octanoic acid and DCC instead of the acid chloride? A: It is not recommended. The aniline is deactivated (electron-poor). Coupling reagents like DCC or EDC often struggle to drive the reaction to completion with deactivated anilines, leading to difficult purification (urea byproducts). Acid chlorides are kinetically superior here [3].
Q: The product turns dark/purple upon standing. Why? A: Anilines are oxidation-sensitive. The "4-amino" group is electron-rich and prone to air oxidation (forming quinone imines).
-
Prevention: Store the final product under Nitrogen/Argon in the dark. If storing as a solid, consider converting it to the HCl salt (this compound hydrochloride) for long-term stability.
Q: Can I perform this as a "one-pot" synthesis? A: Generally, no. The reagents for Step 1 (Octanoyl chloride, TEA) are incompatible with Step 2 catalysts (Pd/C). The intermediate nitro-amide is stable and easy to precipitate/crystallize. Isolating it removes the amine salts and excess acylating agent, ensuring the hydrogenation catalyst in Step 2 remains active [4].
References
-
BenchChem Technical Support. (2025). A Comparative Analysis of Synthesis Routes for 2-Methyl-4-nitroaniline. Retrieved from
-
Master Organic Chemistry. (2025). Reduction of Nitro Compounds to Amines: Reagents and Mechanisms. Retrieved from
-
National Institutes of Health (NIH). (2017). Highly selective acylation of polyamines and aminoglycosides. PMC5576569. Retrieved from
-
Thieme Connect. (2024).[1] Reduction of Nitro Compounds to Amines: Selectivity Challenges. Retrieved from
Sources
Technical Support Center: Overcoming Solubility Challenges with N-(4-Amino-2-methylphenyl)octanamide in Aqueous Media
Welcome to the dedicated technical support center for N-(4-Amino-2-methylphenyl)octanamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent low aqueous solubility of this compound. This guide offers a combination of theoretical understanding and practical, field-proven strategies to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that contribute to its low aqueous solubility?
Estimated Physicochemical Properties:
| Property | Estimated Value/Characteristic | Rationale |
| LogP | High (>4) | The long C8 alkyl chain and substituted phenyl ring contribute to high lipophilicity. |
| Aqueous Solubility | Very Low | The dominant hydrophobic character significantly limits solubility in water. |
| pKa (Aromatic Amine) | ~4-5 | Aromatic amines are typically weakly basic.[4][5] |
| pKa (Amide) | Neutral | Amides are generally considered neutral and do not significantly ionize in physiological pH ranges. |
| Molecular Weight | ~248.36 g/mol | A moderate molecular weight that does not inherently preclude solubility, but the lipophilicity is the primary driver.[6] |
Q2: Why is my stock solution of this compound in an organic solvent precipitating when I dilute it into my aqueous buffer or cell culture medium?
A2: This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly introduced into an aqueous environment where it is poorly soluble.[7][8] The organic solvent disperses in the aqueous phase, and the drug molecules are forced out of solution, leading to precipitation. To avoid this, it is crucial to carefully consider the final concentration of the organic solvent in your aqueous medium and to employ strategies that maintain the drug's solubility during and after dilution.
Q3: Can I simply increase the pH to dissolve this compound?
A3: Adjusting the pH can be a viable strategy for ionizable compounds. This compound has a weakly basic aromatic amine group. Lowering the pH to a value significantly below its predicted pKa of ~4-5 will protonate the amine, forming a more water-soluble salt.[4][9] However, this approach is highly dependent on the pH compatibility of your experimental system (e.g., cell culture, enzyme assays). A very low pH may not be physiologically relevant or could damage your biological samples.
Troubleshooting Guide: Step-by-Step Decision Making
This guide will help you select the most appropriate solubilization strategy for your specific experimental needs.
Caption: Decision tree for selecting a solubilization strategy.
In-Depth Solubilization Protocols
Protocol 1: Co-solvent System
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[10]
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol
Step-by-Step Protocol:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO (or another suitable co-solvent) to create a high-concentration stock solution (e.g., 10-50 mM). Use gentle vortexing or sonication if necessary to ensure complete dissolution.
-
-
Serial Dilution (Crucial Step):
-
To prevent the compound from precipitating, perform a serial dilution of the stock solution into your aqueous buffer or medium.
-
Best Practice: Add a small volume of the stock solution to a larger volume of the aqueous medium while vortexing to ensure rapid and uniform mixing.[7]
-
-
Final Concentration of Co-solvent:
-
It is critical to keep the final concentration of the organic co-solvent as low as possible in your final experimental setup, typically below 1% (v/v), and for sensitive cell-based assays, below 0.1% (v/v).[8] Always run a vehicle control (aqueous medium with the same final concentration of the co-solvent) to account for any effects of the solvent itself.
-
Protocol 2: pH Adjustment
Principle: For ionizable compounds, adjusting the pH of the solution to favor the charged form can significantly increase aqueous solubility. For the weakly basic aromatic amine in this compound, lowering the pH will lead to protonation and increased solubility.[4][9]
Step-by-Step Protocol:
-
Determine Experimental pH Tolerance: Confirm the acceptable pH range for your assay or biological system.
-
Prepare Acidic Buffer: Prepare your desired aqueous buffer and adjust the pH to a value at least 1-2 units below the estimated pKa of the aromatic amine (e.g., pH 2.5-3.5).
-
Direct Dissolution: Attempt to dissolve this compound directly in the acidic buffer. Use stirring and gentle warming if necessary.
-
pH Readjustment (Optional and with Caution): If a higher final pH is required, you can slowly add a basic solution (e.g., NaOH) to the dissolved compound. Be aware that as the pH approaches the pKa, the compound may begin to precipitate. This method is best for applications where the final solution can remain acidic.
Protocol 3: Cyclodextrin-Mediated Solubilization
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[][12][13]
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Step-by-Step Protocol:
-
Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your aqueous buffer to the desired concentration (e.g., 1-10% w/v).
-
Add the Compound: Add the this compound powder directly to the cyclodextrin solution.
-
Facilitate Complexation: Stir or shake the mixture vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.[14]
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear filtrate contains the solubilized drug-cyclodextrin complex.
Caption: Mechanism of cyclodextrin-mediated solubilization.
Protocol 4: Preparation of a Nanosuspension
Principle: Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and/or polymers.[15] The reduction in particle size dramatically increases the surface area, leading to a higher dissolution rate.
Step-by-Step Protocol (Precipitation-Ultrasonication Method):
-
Organic Phase Preparation: Dissolve this compound in a suitable water-miscible organic solvent (e.g., acetone, ethanol).
-
Aqueous Phase Preparation: In a separate vessel, dissolve a stabilizer (e.g., Poloxamer 188, Tween 80) in purified water.
-
Precipitation: Inject the organic phase into the aqueous phase under high-speed stirring. The rapid change in solvent polarity will cause the drug to precipitate as nanoparticles.
-
Homogenization: Subject the resulting suspension to high-energy ultrasonication (probe sonicator) to further reduce the particle size and ensure uniformity.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator.
-
Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index (PDI), and zeta potential to ensure quality and stability.[16]
Protocol 5: Solid Dispersion
Principle: A solid dispersion is a system where the drug is dispersed in a solid, hydrophilic carrier or matrix. This can be achieved by methods such as solvent evaporation or melt extrusion. The drug may exist in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[17][18]
Step-by-Step Protocol (Solvent Evaporation Method):
-
Dissolution: Dissolve both this compound and a hydrophilic polymer carrier (e.g., PVP K30, HPMC, Soluplus®) in a common volatile organic solvent (e.g., methanol, ethanol, acetone).[19]
-
Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will leave a thin film of the solid dispersion on the wall of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it into a fine powder using a mortar and pestle.
-
Reconstitution: The resulting powder can be readily dissolved in aqueous media for in vitro experiments.
References
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017). Journal of Pharmaceutical Sciences and Research.
- Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library.
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics. [Link]
- Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. (2023). Asian Journal of Pharmaceutics.
- Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science.
- Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (2018). International Journal of Pharmaceutical Sciences and Nanotechnology.
-
High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals. (2016). ACS Central Science. [Link]
-
Excipients for solubility and bioavailability enhancement. (n.d.). Gattefossé. [Link]
- Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in the Pharmaceutical Sciences Series.
- REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. (2025). World Journal of Pharmaceutical Research.
- Dropping Method Solution for Formulating Solid Dispersions. (2020). Pharmaceutical Technology.
-
Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). Pharmaceutics. [Link]
-
Chapter 22 Notes - Amines. (n.d.). Portland State University. [Link]
- Poorly Water-Soluble Drugs and Formulation Strategy to Improve Oral Bioavailability. (2020). Journal of Drug Delivery and Therapeutics.
- Nanosuspension. (2019). Journal of Drug Delivery and Therapeutics.
- Formulating Immediate-Release Tablets for Poorly Soluble Drugs. (2020). Drug Development & Delivery.
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. (2023). Molecules. [Link]
-
Methyl Group Impact in Drug Design. (n.d.). Scribd. [Link]
- The impact of N-methylation on aqueous solubility and lipophilicity. (2015).
-
All You Need to Know About Amines & Amides | HSC Chemistry. (n.d.). Science Ready. [Link]
- A Mini-Review on Enhancing Solubility in Topical Hydrogel Formulations Using Solid Dispersion Technology for Poorly W
-
Can I use Cyclodextrin to improve the solubility of a compound? (2015). ResearchGate. [Link]
-
Amide. (n.d.). Wikipedia. [Link]
-
Solubility of Amides. (2020). Chemistry Stack Exchange. [Link]
- Insoluble drug nanosuspension and preparation method thereof. (n.d.).
- Physical Properties of Amines: Alkyl, Aliph
-
The preparation steps for a drug nanosuspension. (n.d.). ResearchGate. [Link]
-
Amides: Structure, Properties, and Reactions. (n.d.). Solubility of Things. [Link]
- overcoming solubility issues of lactonic sophorolipid for in vitro assays. (n.d.). Benchchem.
- Cyclodextrins as pharmaceutical solubilizers. (n.d.). Ovid.
-
Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. (2010). Journal of Agricultural and Food Chemistry. [Link]
-
How to dissolve a lipophilic compund in media? (2021). ResearchGate. [Link]
- METHOD FOR PREPARING AN AQUEOUS NANOSUSPENSION CONTAINING NANOCRYSTALS OF PHARMACEUTICALLY ACTIVE INGREDIENT AND A COMBINATION O. (2024).
-
Octanamide, N-(4-methylphenyl)-. (n.d.). PubChem. [Link]
-
Mechanism of drug-potency enhancement via methylation. (n.d.). RSC Publishing. [Link]
- Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.).
- Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. (2025).
- 23.1. Properties of amines. (n.d.). Lumen Learning.
- 21.4: Acidity and Basicity of Amines. (2020). Chemistry LibreTexts.
-
Amine. (n.d.). Wikipedia. [Link]
- Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties. (n.d.). PMC.
- Advanced Properties of Amines. (2023). Chemistry LibreTexts.
- Dissolution Method Troubleshooting: An Industry Perspective In-Vitro Product Performance of Parenteral Drug Products. (2022). Dissolution Technologies.
- Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. (2024). Hilaris Publisher.
- Dissolution Method Troubleshooting: An Industry Perspective. (2022). Dissolution Technologies.
- Octanamide, n-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-. (n.d.). PubChemLite.
- Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-. (n.d.). US EPA.
-
N-(3-Amino-2-methylphenyl)octanamide. (n.d.). PubChem. [Link]
- An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide. (n.d.). Benchchem.
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Technical Support Center: N-(4-Amino-2-methylphenyl)octanamide Stability Guide
Executive Summary & Critical Stability Alert
The Molecule: N-(4-Amino-2-methylphenyl)octanamide is a lipophilic derivative of p-phenylenediamine (PPD). Structurally, it consists of an electron-rich aromatic ring substituted with a free primary amine at the para position relative to an octanamide tail.
The Enemy: Oxidative Stress
The primary stability risk is not hydrolysis of the amide bond, but oxidation of the free primary amine (
Visual Indicators of Failure:
-
Pristine: White to off-white crystalline solid.[1]
-
Compromised: Pale pink or beige tint (Early oxidation).
-
Critical Failure: Brown, purple, or black discoloration (Advanced quinone formation).
The "Golden Standard" Storage Protocol
To maintain purity >98% for biological assays, you must break the "Fire Triangle" of degradation: Oxygen, Light, and Heat.
Storage Workflow (Visualized)
Caption: Figure 1. The "Cold Chain" workflow for handling oxidation-sensitive amine derivatives.
Detailed Protocol Steps
-
Aliquot Immediately: Never store the bulk bottle after opening. Dissolve the master stock or weigh out single-use solid aliquots.
-
Why? Repeated opening introduces fresh atmospheric moisture and oxygen, accelerating the "pinking" of the solid surface.
-
-
Inert Gas Purge (Essential): Before closing the vial, gently flow Argon or Nitrogen gas over the sample for 10-15 seconds.
-
Technical Tip: Argon is heavier than air and settles over the solid, providing a superior blanket compared to Nitrogen.
-
-
Container Selection: Use Amber Glass vials with Teflon-lined caps.
-
Why? Amber glass blocks UV light (which catalyzes radical formation). Teflon prevents plasticizers from leaching into the lipophilic octanamide tail.
-
-
Temperature: Store at -20°C for up to 6 months. For >1 year storage, -80°C is required.
Troubleshooting & FAQs
Q1: My solid sample has turned a faint pink. Is it still usable? A: Proceed with caution. The pink color indicates the formation of "Wurster salts" (radical cations) or trace quinone-imines.
-
Action: Run a quick LC-MS. If the impurity peak is <2%, it may be acceptable for non-critical assays. For SAR (Structure-Activity Relationship) studies or IC50 determination, discard and repurify , as oxidation products are often cytotoxic and can skew biological data.
Q2: Can I store this compound in DMSO or Ethanol? A:
-
DMSO: Good solubility, but DMSO is hygroscopic (absorbs water) and can act as a mild oxidant over time.
-
Verdict: Acceptable for <1 month at -20°C.
-
-
Ethanol/Methanol: Good solubility, but highly volatile. Evaporation leads to concentration changes.
-
Verdict: Not recommended for storage. Use only for immediate dilution.
-
-
Anhydrous DMF: often the most stable solvent for amides, but biologically toxic.
Q3: I see a precipitate when diluting into cell culture media. A: This is a solubility crash, not degradation. The octanamide tail makes the molecule highly lipophilic (LogP > 3).
-
Fix: Ensure your DMSO stock is concentrated (e.g., 10mM) so the final DMSO concentration in media is <0.5%, but vortex rapidly during addition. If crashing persists, use a carrier like BSA (Bovine Serum Albumin) in the media to bind the lipid tail.
Scientific Validation: The Degradation Mechanism[2]
Understanding how the molecule breaks down helps you prevent it. The degradation is not random; it follows a specific oxidative pathway common to p-phenylenediamines.
Caption: Figure 2. Oxidative degradation pathway from amine to quinone-imine.
Analytical Check (HPLC Parameters): To validate purity, use a reverse-phase method capable of separating the polar oxidized species from the lipophilic parent.
| Parameter | Recommendation |
| Column | C18 (e.g., Agilent Zorbax Eclipse), 3.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid (prevents amine tailing) |
| Mobile Phase B | Acetonitrile (better solubility for lipid tail) |
| Gradient | 50% B to 95% B over 10 mins (Lipophilic retention) |
| Detection | UV 254 nm (Aromatic) & 210 nm (Amide) |
References
-
Scientific Committee on Consumer Safety (SCCS). (2012). Opinion on p-phenylenediamine. European Commission. Available at: [Link]
-
PubChem. (n.d.).[2] Compound Summary: N-(4-methylphenyl)octanamide (Structural Analog). National Library of Medicine. Available at: [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]
Sources
Removing unreacted starting materials from N-(4-Amino-2-methylphenyl)octanamide
Topic: Removing unreacted starting materials (Octanoic acid/chloride and 2-methyl-1,4-phenylenediamine) from N-(4-Amino-2-methylphenyl)octanamide. Audience: Researchers, Medicinal Chemists, and Process Development Scientists.
Chemical Profile & Separation Logic
Before initiating troubleshooting, it is critical to understand the physicochemical disparity between your target molecule and its impurities. The purification strategy relies on exploiting the Acidity/Basicity (pKa) and Lipophilicity (LogP) differences.
The Species Matrix
| Component | Role | Chemical Nature | Solubility Profile | pKa (Approx) |
| This compound | Target Product | Lipophilic Amine | Soluble in DCM, EtOAc, Hot EtOH. | ~4.0 (Aniline-like, lowered by amide EWG) |
| 2-Methyl-1,4-phenylenediamine | Starting Material (Impurity A) | Polar Basic Diamine | Soluble in Water, Alcohols, Dilute Acid. | ~6.1 (Primary amine) |
| Octanoic Acid | Starting Material (Impurity B) | Lipophilic Acid | Soluble in Organics, Base. | ~4.8 (Carboxylic Acid) |
| Octanoyl Chloride | Reagent | Reactive Electrophile | Hydrolyzes to Octanoic Acid in water. | N/A (Reacts) |
The Separation Challenge
-
The "Amphoteric" Trap: Your product contains a free amine. If you use strong acid (e.g., 1M HCl) to remove the starting diamine, you will protonate your product (
) and lose it to the aqueous layer. -
The "Grease" Factor: The octyl chain (C8) imparts significant lipophilicity, making the product prone to "oiling out" rather than crystallizing if the solvent polarity isn't strictly controlled.
-
Oxidation Sensitivity: The starting diamine oxidizes rapidly to purple/brown quino-imine species. If your crude is dark purple, you have significant unreacted amine.
Troubleshooting Guides & FAQs
Scenario A: "My product is turning purple/brown on the filter paper."
Diagnosis: Residual 2-methyl-1,4-phenylenediamine is oxidizing.
-
The Cause: The starting diamine is highly sensitive to air oxidation. Even trace amounts can discolor the white amide product.
-
The Fix:
-
Do not rely solely on extraction.
-
Perform a Recrystallization (See Protocol B) immediately.
-
Add a pinch of Sodium Metabisulfite or Ascorbic Acid to your aqueous wash layers to suppress oxidation during workup.
-
Scenario B: "I used 1M HCl to wash away the amine, and my yield dropped to 10%."
Diagnosis: Product protonation.
-
The Cause: The product has a pKa of ~4.0. In 1M HCl (pH ~0), the product is 99.9% protonated and water-soluble.
-
The Fix:
-
Recover the product: Neutralize your aqueous waste layer with NaHCO3 until pH ~8, then re-extract with Ethyl Acetate.
-
Prevent recurrence: Use Protocol A (Buffered Wash) . You must use a wash solution with a pH between the pKa of the product (~4) and the starting material (~6).
-
Scenario C: "The product is a sticky oil that won't solidify."
Diagnosis: Octanoic acid contamination or solvent trapping.
-
The Cause: Fatty acids act as plasticizers, preventing crystal lattice formation.
-
The Fix:
-
Dissolve the oil in Ethyl Acetate.
-
Wash 3x with Saturated NaHCO3 (removes Octanoic acid as Sodium Octanoate).
-
Dry over Na2SO4 and evaporate.
-
Triturate the residue with cold Hexane or Pentane . The fatty amide should precipitate as a solid, while residual octanoic acid stays in the hexane.
-
Validated Experimental Protocols
Protocol A: The "Buffered" Extraction (Chemical Separation)
Best for: Crude reaction mixtures containing both excess amine and acid.
Principle: Uses a pH 5.0 buffer to protonate the more basic starting diamine (pKa ~6.1) into the water layer, while leaving the less basic product (pKa ~4.0) neutral and in the organic layer.
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 10 mL per gram of reactant).
-
Note: Do not use DCM if you have emulsion issues; EtOAc separates faster.
-
-
Acid Removal (Base Wash):
-
Wash the organic layer 2x with Saturated Aqueous NaHCO3 .[1]
-
Result: Octanoic acid becomes Sodium Octanoate (water-soluble) and is removed.
-
-
Amine Removal (Buffered Acid Wash):
-
Final Polish:
-
Wash 1x with Brine.
-
Dry over Anhydrous Na2SO4.[1]
-
Concentrate in vacuo.
-
Protocol B: Recrystallization (Physical Separation)
Best for: Final purification to achieve >98% purity and white color.
Solvent System: Ethanol/Water or Toluene/Hexane.
-
Dissolution: Place the crude solid in a flask. Add Ethanol (95%) (approx. 5-8 mL/g). Heat to reflux until dissolved.
-
Filtration (Optional): If there are black insoluble particles (oxidation polymers), filter the hot solution through a heated funnel.
-
Crystallization:
-
Collection:
-
Filter the white crystals.
-
Critical Step: Wash the filter cake with Cold Hexane . This removes any surface-bound octanoic acid or oily residues.
-
Workflow Visualization
The following diagram illustrates the logical decision tree for purifying this specific fatty amide.
Caption: Step-by-step purification logic emphasizing the critical choice of acid wash buffer to prevent product loss.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for acid/base workup of anilines and amides).
-
National Center for Biotechnology Information. "PubChem Compound Summary for 2-methyl-1,4-phenylenediamine." PubChem. Accessed 2024.[] Available at: [Link]
- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Source for pKa trends of anilines vs. amides).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
Technical Support Center: Optimizing Temperature for N-(4-Amino-2-methylphenyl)octanamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Amino-2-methylphenyl)octanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical role of temperature in this N-acylation reaction. Our goal is to equip you with the scientific understanding and practical guidance necessary to optimize your reaction outcomes, ensuring high yield and purity.
Introduction to the Reaction
The synthesis of this compound typically involves the N-acylation of 4-amino-2-methylaniline with an octanoyl derivative, most commonly octanoyl chloride or octanoic anhydride. This nucleophilic acyl substitution reaction is fundamental in organic synthesis for creating amide bonds.[1] Temperature is a critical parameter that significantly influences the reaction rate, yield, and the formation of byproducts.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Question 1: My reaction is showing a very low yield of this compound. How can I improve it by optimizing the temperature?
Answer:
A low yield is a common issue and can often be traced back to suboptimal reaction temperatures. Here’s a breakdown of potential causes and how to address them through temperature adjustments:
-
Cause A: Insufficient Reaction Temperature. Amide bond formation, while generally favorable, requires sufficient activation energy.[2] The nucleophilicity of the primary amine on 4-amino-2-methylaniline might be reduced due to the presence of the aromatic ring.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For acylation of anilines, optimal temperatures can range significantly depending on the specific reagents and catalysts used, with some systems requiring temperatures as high as 140°C.[3]
-
-
Cause B: Thermal Degradation of Reagents or Product. While higher temperatures can increase reaction rates, excessive heat can lead to the decomposition of your starting materials, acylating agent, or the desired amide product.[4] this compound, like many organic molecules, will have a temperature threshold beyond which it is no longer stable.
-
Solution: If you suspect degradation (e.g., darkening of the reaction mixture), try running the reaction at a lower temperature for a longer duration. It's crucial to find a balance between a reasonable reaction rate and the stability of the components. Consider using a catalyst that allows for lower reaction temperatures.[5]
-
-
Cause C: Competing Side Reactions Favored at Your Current Temperature. The reaction mixture could be favoring the formation of byproducts at the temperature you are using.
-
Solution: Analyze your crude product for the presence of common side products (see Question 2). Some side reactions may have a higher activation energy than your desired reaction and will be more prevalent at elevated temperatures. In such cases, lowering the temperature may increase the selectivity for this compound.
-
Experimental Protocol for Temperature Optimization:
-
Set up Parallel Reactions: Prepare several small-scale reactions in parallel.
-
Vary the Temperature: Use a multi-well heating block or several oil baths to run the reactions at a range of temperatures (e.g., room temperature, 40°C, 60°C, 80°C, 100°C).
-
Maintain Consistency: Keep all other parameters (reactant concentrations, solvent, stirring speed) constant across all reactions.
-
Monitor Progress: At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction and quench it. Analyze the samples by TLC or HPLC to determine the consumption of starting material and the formation of the product.
-
Identify Optimum Conditions: The optimal temperature will be the one that gives the highest yield of the desired product in a reasonable amount of time with minimal byproduct formation.
Question 2: I am observing significant side product formation. Could temperature be the cause, and how can I minimize it?
Answer:
Yes, temperature is a key factor in controlling the selectivity of your reaction. Common side products in this synthesis include diacylated and O-acylated species (if any hydroxyl groups are present).
-
Side Product: Diacylation. This occurs when the initially formed this compound is further acylated. While less common with anilines compared to aliphatic amines, it can happen under forcing conditions.[4]
-
Mitigation Strategy: High temperatures can sometimes promote diacylation. Try running the reaction at a lower temperature. Additionally, ensure you are using a stoichiometric amount of the octanoyl chloride/anhydride and consider adding it slowly to the reaction mixture to avoid a high concentration at any given time.[4]
-
-
Side Product: O-Acylation (if applicable). If your starting material has an accessible hydroxyl group, O-acylation can compete with the desired N-acylation.
-
Mitigation Strategy: N-acylation is often favored at lower temperatures compared to O-acylation.[4] Running the reaction at or below room temperature may significantly improve chemoselectivity.
-
Visualizing the Impact of Temperature on Reaction Pathways:
Caption: Influence of temperature on product and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the ideal starting temperature for my optimization experiments?
For the N-acylation of anilines with acyl chlorides, a good starting point is often room temperature. Many such reactions proceed efficiently without heating.[6] If the reaction is sluggish, you can gradually increase the temperature.
Q2: How does the choice of solvent affect the optimal reaction temperature?
The solvent plays a crucial role. A higher boiling point solvent will allow you to explore a wider range of temperatures. However, the solvent can also influence reaction kinetics. For instance, some reactions may proceed at lower temperatures in polar aprotic solvents like DMF or DMSO compared to non-polar solvents like toluene. In some green chemistry approaches, reactions are even conducted in water.[7]
Q3: Can a catalyst help in lowering the required reaction temperature?
Absolutely. Catalysts can significantly lower the activation energy of the reaction, allowing it to proceed at a faster rate at lower temperatures.[5] For N-acylation, common catalysts include 4-(Dimethylaminopyridine) (DMAP) and other Lewis acids.[4][8] Using a catalyst can be particularly beneficial if your starting materials or product are thermally sensitive.
Q4: How do I know if my product is degrading at higher temperatures?
Visual inspection can be a first clue; a significant darkening or charring of the reaction mixture often indicates decomposition. Analytically, you can monitor the reaction by HPLC. If you observe a decrease in the concentration of your desired product after an initial increase, along with the appearance of new, unidentified peaks, thermal degradation is likely occurring.
Q5: My product is difficult to purify. Could the reaction temperature be a contributing factor?
Yes. Running a reaction at a non-optimal temperature can lead to a complex mixture of byproducts that are difficult to separate from your desired compound. By optimizing the temperature to maximize the yield of the target molecule and minimize side reactions, you will simplify the subsequent purification process, whether it's through column chromatography or recrystallization.[4][9]
Summary of Key Temperature Parameters and Considerations:
| Parameter/Issue | Recommended Temperature Range | Rationale & Key Considerations |
| Initial Optimization | Room Temperature (approx. 20-25°C) | Many N-acylations of anilines are efficient at ambient temperatures.[6] |
| Low Reaction Rate | 40°C to 140°C | Increasing temperature provides the necessary activation energy. The optimal temperature is highly dependent on the specific reagents and catalysts.[3][10] |
| Product/Reagent Degradation | As low as feasible; consider catalyst use | High temperatures can cause decomposition. A catalyst can enable lower reaction temperatures.[4][5] |
| Diacylation Side Product | Lower end of the effective range | Diacylation is often more prevalent at higher temperatures.[4] |
| O-acylation vs. N-acylation | 0°C to Room Temperature | N-acylation is generally favored at lower temperatures over O-acylation.[4] |
General Workflow for Temperature Optimization:
Caption: A decision-making workflow for optimizing reaction temperature.
References
- RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents.
- ResearchGate. (n.d.). Optimization of reaction conditions for the acylation of aniline with acetic acid using mPANI/Ag nanocomposite.
- International Journal of New Chemistry. (n.d.). The Kinetic Study of Oleamide Synthesis: Effect of Oleic Acid Molar Ratio, Temperature and Catalyst Concentration.
- Benchchem. (n.d.). Technical Support Center: N-Acylation of Hindered Anilines.
- ACS Publications. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications.
- PMC. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2).
- Save My Exams. (2025). Reactions of Amides. A Level Chemistry Revision Notes.
- ResearchGate. (n.d.). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water.
- RSC Publishing. (2023). Sunlight-driven N-acetylation of anilines: a green chemistry approach.
- ResearchGate. (n.d.). Effect of temperature on acylation of aniline (2 mmol) with acetic acid (2 ml).
- TCI Chemicals. (2024). SAFETY DATA SHEET.
- (n.d.).
- ijarsct. (2025). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid.
- Benchchem. (n.d.). Octanoyl Chloride: A Versatile Reagent in Organogel Formulation.
- Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-amino-N-(4-methylphenyl)benzamide.
- (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions.
- Physics & Maths Tutor. (n.d.). Edexcel IAL Chemistry A-level Topic 19: Organic Nitrogen Compounds: Amines, Amides, Amino Acids and Proteins.
- ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid?.
- PMC. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives.
- US EPA. (2023). Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- - Substance Details - SRS.
- Taylor & Francis. (2009). Mild and Useful Method for N-Acylation of Amines.
- (n.d.).
- NIH. (n.d.). Octanamide, N-(4-methylphenyl)- | C15H23NO | CID 98769 - PubChem.
- PMC. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation.
- Monash. (n.d.). 6 Synthesis of N-Alkyl Amino Acids.
- MDPI. (n.d.). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide.
- Google Patents. (n.d.). WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides.
- Cihan University-Erbil Repository. (n.d.). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide.
- NIH. (n.d.). N-(3-Amino-2-methylphenyl)octanamide | C15H24N2O | CID 43125179 - PubChem.
- Advanced ChemBlocks. (n.d.). N-(4-Amino-2-methylphenyl)propanamide.
- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
- MDPI. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
- IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions.
- TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION.
- Google Patents. (n.d.). US20230104724A1 - An environment-friendly process for selective acylation of aminophenol.
- AICIS. (2022). Octanamide, N-hydroxy- - Evaluation statement.
- YouTube. (2020). Reactions of Amino acids- Reactions with both NH2&COOH groups - NInhydrin Test - CSIR,GATE,JEE,NEET.
- Mr Cole Chemistry. (n.d.). Acylation 2.
- ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
- ChemicalBook. (n.d.). n-(4-amino-2-methylphenyl)-4-chlorophthalimide.
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- 10. Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2) - PMC [pmc.ncbi.nlm.nih.gov]
Resolving peak tailing in HPLC analysis of N-(4-Amino-2-methylphenyl)octanamide
Technical Support Center: HPLC Method Development & Troubleshooting Subject: Resolving Peak Tailing in N-(4-Amino-2-methylphenyl)octanamide Analysis Ticket ID: T-NAMO-001 Responder: Senior Application Scientist, Separation Science Division
Executive Summary: The Analyte Profile
To resolve peak tailing, we must first deconstruct the physicochemical nature of This compound .[1] This molecule presents a "dual-threat" to chromatographic symmetry:
-
The Basic Head (Aniline Derivative): The 4-amino-2-methylphenyl group acts as a weak base (estimated pKa ~4.0–5.0).[1] At neutral pH, this amine interacts with acidic silanols (Si-OH) on the silica support, causing the classic "shark fin" tailing.
-
The Hydrophobic Tail (Octanamide): The C8 fatty acid chain imparts significant hydrophobicity (LogP > 3). This increases the risk of hydrophobic adsorption and requires adequate organic strength to elute.
The tailing you observe is likely a combination of silanol activity (chemical) and solvent mismatch (physical).
Part 1: Diagnostic Workflow
Before altering your chemistry, use this decision tree to isolate the root cause.
Figure 1: Diagnostic logic for isolating peak asymmetry sources. Green nodes indicate standard fixes; Red nodes indicate hardware/column changes.
Part 2: The Chemical Fix (Mobile Phase Optimization)
The most common cause of tailing for aniline derivatives is the interaction between the positively charged amine and the negatively charged silanols on the column surface.
Protocol A: The "Low pH" Suppression (Recommended)
By lowering the pH below 3.0, you protonate the surface silanols (Si-O⁻ → Si-OH), rendering them neutral and preventing ionic interaction with the analyte.
-
Buffer: 0.1% Formic Acid (pH ~2.[1]7) or 0.1% Trifluoroacetic Acid (TFA) (pH ~2.0).[1]
-
Why TFA? TFA acts as an ion-pairing agent .[1][2] The trifluoroacetate anion pairs with the protonated amine of your analyte, masking its charge and increasing retention while sharpening the peak.
-
Warning: TFA suppresses ionization in LC-MS. If using MS detection, stick to Formic Acid or Difluoroacetic Acid (DFA).
Protocol B: The "High pH" Neutralization
If you have a hybrid column (e.g., Waters XBridge, Agilent Extend-C18), raising the pH above the analyte's pKa (pH > 8.0) ensures the amine is unprotonated (neutral).
-
Buffer: 10mM Ammonium Bicarbonate (pH 10) adjusted with Ammonium Hydroxide.
-
Mechanism: Neutral amines do not interact with silanols. This often yields the sharpest peaks for basic compounds.
Comparative Data: Mobile Phase Modifiers
| Modifier | pH | Mechanism | Expected Tailing Factor ( | MS Compatibility |
| None (Water/ACN) | ~7.0 | High Silanol Interaction | > 2.0 (Poor) | Excellent |
| 0.1% Formic Acid | ~2.7 | Silanol Suppression | 1.2 - 1.5 (Acceptable) | Good |
| 0.1% TFA | ~2.0 | Ion Pairing + Suppression | 1.0 - 1.2 (Excellent) | Poor (Signal Suppression) |
| 10mM NH₄HCO₃ | 10.0 | Analyte Neutralization | 1.0 - 1.1 (Superior) | Good |
Part 3: The Physical Fix (Stationary Phase)
If mobile phase adjustments fail, your stationary phase likely has low surface coverage or exposed silanols.
Switch to "Base-Deactivated" Silica (BDS)
Standard silica columns are acidic.[1] For this compound, use columns explicitly labeled "End-capped" or "Base Deactivated."[1]
-
Mechanism:[1][3][4] Small reagents (like trimethylchlorosilane) are chemically bonded to cover accessible silanols that the large C18 ligands missed.
Polar-Embedded Groups
Columns with an embedded polar group (e.g., carbamate or amide) inside the alkyl chain shield the silanols from the amine.
-
Recommendation: Look for phases labeled "Polar Embedded," "Aqua," or "RP-Amide."[1]
Part 4: The Operational Fix (Sample Injection)
The "Strong Solvent" Effect Because your analyte has an octyl chain, you likely dissolve it in 100% Methanol or Acetonitrile. If you inject this directly into a mobile phase starting at 90% Water, the analyte precipitates or travels faster than the mobile phase momentarily.
-
Symptom: Peak looks like it is "fronting" or has a split top, often confused with tailing.[5]
-
Protocol: Dilute your sample with the initial mobile phase composition .
-
Example: If your gradient starts at 50:50 Water:ACN, your sample diluent should be 50:50 Water:ACN (or weaker).
-
FAQ: Troubleshooting Specifics
Q: I added TEA (Triethylamine) and the tailing stopped, but now my baseline is drifting. Why? A: TEA competes for silanol sites, effectively "blocking" them from your analyte [1]. However, TEA absorbs UV light at low wavelengths (<220 nm) and modifies the column permanently. This is an outdated method; switching to a high-purity column is preferred over using TEA.[1]
Q: Can I use a C8 column instead of C18? A: Yes. The octyl chain on your analyte is hydrophobic. A C18 column might retain it too strongly, requiring a high % organic to elute. A C8 column will reduce retention time and may improve peak shape by reducing hydrophobic dragging, provided the silanol activity is low.
Q: My peak tails only at low concentrations. What does this mean? A: This confirms adsorption .[6] At high concentrations, the active sites (silanols) are saturated, so the bulk of the peak elutes normally. At low concentrations, a higher percentage of the sample gets "stuck" on the sites. This requires a switch to a more inert column (Hybrid/BDS) [3].
References
-
Agilent Technologies. (2025). HPLC Column Troubleshooting: Peak Tailing and Silanol Interactions. Retrieved from [1]
-
Chrom Tech, Inc. (2025).[7] Understanding Peak Tailing in HPLC: Silanol Interactions and pH Effects. Retrieved from [1]
-
Phenomenex. (2025).[1][5] How to Reduce Peak Tailing in HPLC: Mobile Phase and Column Selection. Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1] HPLC Troubleshooting Guide: Ion Pairing vs. High pH Strategies. Retrieved from [1]
Sources
- 1. N-(4-amino-2-methylphenyl)butanamide hydrochloride | 1184988-39-3 [sigmaaldrich.com]
- 2. hplc.eu [hplc.eu]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 6. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 7. chromtech.com [chromtech.com]
Validation & Comparative
Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of N-(4-Amino-2-methylphenyl)octanamide
For Immediate Release
In the intricate world of drug development and chemical analysis, understanding the structural nuances of a molecule is paramount. Mass spectrometry (MS) stands as a cornerstone technique, offering profound insights into a compound's identity, purity, and metabolic fate. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of N-(4-Amino-2-methylphenyl)octanamide, a molecule of interest in medicinal chemistry and material science. We will explore the characteristic cleavages that define its spectral signature and compare the utility of mass spectrometry with other key analytical techniques.
The Structural Blueprint: this compound
This compound (C15H24N2O, Molar Mass: 248.36 g/mol ) is an aromatic amide featuring a substituted aniline ring linked to an eight-carbon aliphatic chain. This structure presents several key bonds susceptible to fragmentation under mass spectrometric conditions, providing a rich and informative fragmentation pattern. The primary sites of cleavage are the amide bond, the alkyl chain, and the bonds adjacent to the aromatic ring.
Decoding the Fragments: Predicted Mass Spectrum of this compound
Upon electron ionization, this compound will form a molecular ion (M+•) at m/z 248. This molecular ion is energetically unstable and will undergo a series of fragmentation reactions to produce smaller, more stable ions.[1][2] The most probable fragmentation pathways are detailed below.
Key Fragmentation Pathways:
-
Alpha-Cleavage at the Carbonyl Group: A prevalent fragmentation mechanism for amides is the cleavage of the bond alpha to the carbonyl group.[3][4][5] This can occur on either side of the carbonyl.
-
Formation of the Acylium Ion: Cleavage of the C-N amide bond results in the formation of a stable octanoyl acylium ion at m/z 127 .[1] This is often a prominent peak in the spectra of long-chain N-aryl amides.[5] The other fragment would be the 4-amino-2-methylaniline radical.
-
Formation of the Aryl-Amide Cation: Cleavage of the bond between the carbonyl carbon and the alkyl chain would lead to the formation of the [M-C7H15]+ ion at m/z 149 .
-
-
McLafferty Rearrangement: A characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen on the alkyl chain.[6][7][8] In this rearrangement, a six-membered transition state is formed, leading to the elimination of a neutral alkene (in this case, pentene, C5H10) and the formation of a resonance-stabilized enol-cation at m/z 178 . This is a highly specific fragmentation that can confirm the presence of a sufficiently long alkyl chain.[5][6][9][10]
-
Cleavage of the N-Aryl Bond: Fragmentation can also be initiated by cleavage of the bond between the amide nitrogen and the aromatic ring, leading to the formation of the 4-amino-2-methylphenyl cation at m/z 121 .
-
Fragmentation of the Alkyl Chain: The octyl chain itself can undergo fragmentation, leading to a series of peaks separated by 14 Da (the mass of a CH2 group).[11] This results in a characteristic cluster of peaks at lower m/z values, such as m/z 43, 57, 71, and 85, corresponding to C3H7+, C4H9+, C5H11+, and C6H13+ fragments, respectively.[12]
The following diagram illustrates the primary predicted fragmentation pathways of this compound.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analytical approach often involves complementary techniques. The following table compares the strengths and weaknesses of MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.
| Technique | Strengths | Limitations | Primary Application for this Molecule |
| Mass Spectrometry (MS) | High sensitivity, provides molecular weight and structural information through fragmentation.[2] | Isomers may not be readily distinguishable without chromatography, fragmentation can sometimes be complex to interpret. | Identification, purity assessment, and quantification at low concentrations. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework, enabling unambiguous structure determination and isomeric differentiation.[13][14][15][16][17] | Lower sensitivity compared to MS, requires larger sample amounts, complex spectra for larger molecules. | Definitive structural elucidation and confirmation of isomeric purity. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for separation of mixtures and isomers, highly quantitative.[18][19][20][21][22][23][24] | Does not provide direct structural information without a coupled detector like MS or UV. | Purity analysis, quantification, and isolation of the compound from complex matrices. |
Experimental Protocol: Acquiring a Mass Spectrum
To obtain a reliable mass spectrum of this compound, the following general protocol for a gas chromatography-mass spectrometry (GC-MS) system with electron ionization can be followed.
I. Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution of the compound in a volatile organic solvent such as methanol or dichloromethane.
-
Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
Blank: Prepare a solvent blank for background subtraction.
II. GC-MS Instrumentation and Parameters
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for this type of compound.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer (Electron Ionization Mode):
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.
-
III. Data Analysis
-
Background Subtraction: Subtract the solvent blank spectrum from the analyte spectrum.
-
Peak Identification: Identify the molecular ion peak (m/z 248) and major fragment ions.
-
Library Matching (Optional): Compare the obtained spectrum against a commercial or in-house spectral library for confirmation.
-
Interpretation: Correlate the observed fragments with the predicted fragmentation pathways.
The following diagram outlines the general workflow for GC-MS analysis.
Caption: A generalized workflow for the GC-MS analysis of a small molecule.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich with structurally significant ions. The presence of a prominent acylium ion at m/z 127, a McLafferty rearrangement product at m/z 178, and characteristic alkyl chain fragments provides a robust fingerprint for its identification. While MS is a powerful tool, its integration with other techniques like NMR and HPLC offers a more complete and validated analytical picture. The protocols and comparative data presented in this guide serve as a valuable resource for researchers engaged in the analysis and development of this and structurally related compounds.
References
-
Chen, H., Chen, S., & Wang, X. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. Journal of Separation Science, 31(16-17), 3054-3059. Available from: [Link]
-
Chemistry LibreTexts. (2022). Alpha Cleavage. Available from: [Link]
-
ResearchGate. (n.d.). McLafferty rearrangement for N-substituted 2-phenylbutanamides. Available from: [Link]
-
Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS? Available from: [Link]
-
Wang, Y., & Li, L. (2010). A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry, 21(12), 2059-2068. Available from: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry - Examples. Available from: [Link]
-
Gilpin, J. A. (1959). Mass Spectrometric Analysis of Aliphatic Amides. Analytical Chemistry, 31(5), 935-939. Available from: [Link]
-
Whitman College. (n.d.). GCMS Section 6.16. Available from: [Link]
-
Waters. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available from: [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]
-
ResearchGate. (1990). Qualitative and quantitative determination of trace amounts of aliphatic and aromatic amides and separation from ammonium impurities by molecular emission cavity analysis (MECA). Available from: [Link]
-
Springer. (2022). Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract. Available from: [Link]
-
National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. Available from: [Link]
-
Chemistry Steps. (2025). McLafferty Rearrangement. Available from: [Link]
-
Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available from: [Link]
-
ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Available from: [Link]
-
AK Lectures. (n.d.). McLafferty Rearrangement. Available from: [Link]
-
Wikipedia. (n.d.). McLafferty rearrangement. Available from: [Link]
-
Aznar, M., Canellas, E., & Nerín, C. (2012). Quantitative determination of primary aromatic amines by cation-exchange solid-phase extraction and ultra-high-performance liquid chromatography-mass spectrometry. Journal of Chromatography A, 1249, 49-56. Available from: [Link]
-
SCIEX. (n.d.). Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. Available from: [Link]
-
ResearchGate. (n.d.). MS 2 spectra of aniline (a), acetonylacetone (b) and acetic acid (c); and the possible fragmentation pathway. Available from: [Link]
-
PubChemLite. (n.d.). Octanamide, n-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-. Available from: [Link]
-
ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. Available from: [Link]
-
SlideShare. (n.d.). use of nmr in structure ellucidation. Available from: [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Available from: [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available from: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]
-
Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). Octanamide, N-(4-methylphenyl)-. Available from: [Link]
-
YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. Available from: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]-. Available from: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). N-(3-Amino-2-methylphenyl)octanamide. Available from: [Link]
Sources
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- 15. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
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- 17. youtube.com [youtube.com]
- 18. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lcms.cz [lcms.cz]
- 20. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. agilent.com [agilent.com]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
Validating Purity of N-(4-Amino-2-methylphenyl)octanamide: A Comparative Analytical Guide
Executive Summary & Strategic Context
N-(4-Amino-2-methylphenyl)octanamide is a specialized amphiphilic intermediate—comprising a lipophilic octanoyl tail and a reactive, oxidation-prone phenylenediamine core. Its dual nature presents a specific analytical challenge: balancing the retention of the hydrophobic chain while maintaining peak shape for the basic aniline moiety.
In drug development, "purity" is often conflated with "homogeneity." This guide compares two distinct validation methodologies: High-Performance Liquid Chromatography (HPLC) (the standard for impurity profiling) and Quantitative NMR (qNMR) (the benchmark for absolute mass balance).
The Core Thesis: Relying solely on HPLC area-% is insufficient for this compound due to potential response factor disparities between the aromatic product and non-UV-active lipid impurities (e.g., octanoic acid). A dual-method approach—using qNMR to certify an "In-House Primary Standard" and HPLC for routine batch release—is the only self-validating system.
The Analytical Landscape: Method Comparison
The following table objectively compares the two primary alternatives for validating this specific molecule.
| Feature | Method A: RP-HPLC (UV/MS) | Method B: 1H-qNMR |
| Primary Output | Chromatographic Purity (% Area) . Relative abundance of UV-active species. | Assay (% w/w) . Absolute content based on molar ratios. |
| Specificity | High for structural analogs (regioisomers, oxidation products). | High for residual solvents and non-chromatographic impurities. |
| Blind Spots | Misses non-UV impurities (e.g., Octanoic acid excess) unless CAD/ELSD is used. | Hard to detect trace impurities (<0.1%) overlapping with main signals. |
| Reference Std | Required. Needs a known standard to quantify accurately. | Not Required for the analyte.[1] Uses an independent internal standard (e.g., TCNB). |
| Throughput | High (Automated sequences). | Low (Manual processing/integration). |
| Best Use | Routine batch release; Stability indicating method. | Certifying the Reference Standard itself. |
Establishing the Reference Standard (The "Truth" Step)
Before routine HPLC testing, you must establish a "Primary Reference Standard." Since a Certified Reference Material (CRM) is likely unavailable for this specific intermediate, you must characterize a high-purity batch using qNMR .
Protocol: Absolute Purity via 1H-qNMR
This protocol provides the "True Value" to which HPLC results are compared.
Reagents:
-
Solvent: DMSO-d6 (Solubilizes both the lipid tail and the polar amine).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST). Note: Ensure IS protons do not overlap with the octyl chain (0.8–2.5 ppm) or aromatic protons (6.5–7.5 ppm).
Workflow:
-
Weighing: Accurately weigh ~10 mg of the sample (
) and ~5 mg of Internal Standard ( ) into the same vial using a microbalance (precision 0.002 mg). -
Acquisition: Run 1H-NMR with a relaxation delay (
) of at least 5× T1 (typically 30–60 seconds) to ensure full magnetization recovery. -
Calculation:
Wherengcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display"> = Integral area, = Number of protons, = Molecular weight, = Purity of Internal Standard.[2][3]
Expert Insight: For this compound, focus on the singlet methyl group on the phenyl ring (~2.1 ppm) for integration. It is distinct, sharp, and usually free from interference by the octyl chain multiplets.
Routine Validation: HPLC-UV/MS Methodology
Once the standard is certified via qNMR, HPLC is used to detect impurities that qNMR misses (e.g., trace regioisomers).
The Challenge: The "Aniline Tailing" Effect
Free amines interact with residual silanols on silica columns, causing peak tailing. For this molecule, the octyl chain requires a C18 phase, but the amine requires pH control.
Optimized Protocol
-
Column: C18 with embedded polar group or high-density end-capping (e.g., Waters XBridge or Phenomenex Kinetex EVO). Dimensions: 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0). Basic pH keeps the amine unprotonated (neutral), improving peak shape and retention.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
0 min: 40% B (Initial high organic needed for solubility)
-
15 min: 95% B (Elute di-acylated impurities)
-
20 min: 95% B
-
21 min: 40% B
-
-
Detection: UV at 240 nm (Aniline absorption) and 210 nm (Amide).
-
Flow Rate: 1.0 mL/min.
Impurity Profiling Logic
We must anticipate specific impurities based on the synthesis (Acylation of 2-methyl-1,4-phenylenediamine).
Graphviz Diagram: Impurity Elution Logic The following diagram illustrates the predicted separation order based on polarity and hydrophobicity.
Caption: Predicted elution order on a C18 column at pH 10. The basic diamine elutes near the void volume, while the di-octanoyl impurity retains strongly.
Validation Criteria (Self-Validating System)
To ensure the method is reliable, it must pass specific System Suitability Tests (SST) before every run.
| Parameter | Acceptance Criteria | Scientific Rationale |
| Resolution ( | Ensures accurate integration of the main peak. | |
| Tailing Factor ( | Critical for anilines. High tailing indicates secondary silanol interactions or column aging. | |
| Precision (RSD) | Confirms system stability. | |
| LOD/LOQ | S/N > 3 (LOD) and > 10 (LOQ). | Must detect impurities at 0.05% level (ICH threshold). |
Causality in Experimental Choice
-
Why pH 10? At acidic pH (e.g., 0.1% Formic Acid), the amine is protonated (
). While this improves solubility, it often causes the molecule to elute too quickly (loss of retention) or streak due to ion-exchange with the silica support. High pH keeps the amine neutral, allowing the octyl chain to interact purely via hydrophobic mechanisms with the C18 phase, resulting in sharper peaks.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Q2(R2). International Council for Harmonisation.[4] [Link]
-
United States Pharmacopeia. (2023).[1] <621> Chromatography.[5] USP-NF. [Link]
-
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[6] Journal of Medicinal Chemistry. [Link]
-
Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America. [Link]
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A Comparative Analysis of N-(4-Amino-2-methylphenyl)octanamide and its Structural Analogs: A Guide to Structure-Activity Relationship Exploration
Introduction
N-(4-Amino-2-methylphenyl)octanamide is a small molecule characterized by a substituted aniline head group linked via an amide bond to an eight-carbon aliphatic tail. This structural motif is of significant interest in medicinal chemistry, as it combines features found in a variety of biologically active compounds. The anilide portion is a common scaffold in drug discovery, known to interact with a range of biological targets[1][2]. Furthermore, the fatty acid amide tail is reminiscent of endogenous signaling lipids like oleamide and anandamide, which are regulated by enzymes such as Fatty Acid Amide Hydrolase (FAAH)[3][4][5][6].
The inactivation of FAAH has been identified as a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders by potentiating the effects of endogenous cannabinoids[3][5]. Given the structural similarity of this compound to FAAH substrates, this guide proposes a comparative investigation into its biological activity, using FAAH inhibition as a primary endpoint and general cytotoxicity as a crucial counter-screen.
To elucidate the structure-activity relationships (SAR) that govern the biological effects of this chemical scaffold, we will compare the parent compound with a rationally designed set of structural analogs. This guide provides detailed experimental protocols, presents comparative data, and offers insights into the molecular determinants of activity, serving as a resource for researchers in drug development and chemical biology.
Compound Selection: The Parent Molecule and its Analogs
The selection of analogs is designed to systematically probe the contributions of the aliphatic chain length and the substitution pattern on the phenyl ring.
| Compound ID | Compound Name | Structural Modification from Parent | Rationale |
| Parent | This compound | - | Baseline compound for comparison. |
| Analog 1 | N-(4-Amino-2-methylphenyl)hexanamide | Shorter alkyl chain (C6 vs. C8) | To assess the impact of lipophilicity and chain length on target engagement. |
| Analog 2 | N-(4-Amino-3-methylphenyl)octanamide | Isomeric shift of the methyl group (position 2 to 3) | To evaluate the steric and electronic influence of substituent position on the ring. |
| Analog 3 | N-(4-Aminophenyl)octanamide | Removal of the methyl group | To determine the contribution of the methyl group to overall activity. |
| Analog 4 | N-(3-Amino-2-methylphenyl)octanamide[7] | Isomeric shift of the amino group (position 4 to 3) | To probe the importance of the amino group's position for potential H-bonding. |
Experimental Design and Protocols
To build a comprehensive profile of these compounds, two primary assays will be conducted: a cytotoxicity screen to determine cellular tolerance and a specific enzyme inhibition assay to measure target engagement.
Assay 1: Cell Viability Assessment via MTT Assay
Objective: To determine the cytotoxic potential of each compound and establish the half-maximal inhibitory concentration (IC50) for cell viability in a human cell line (e.g., HEK293). This is a critical first step to ensure that any observed activity in subsequent assays is not merely a result of cell death.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance.[9]
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Culture HEK293 cells to logarithmic growth phase.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Adjust the cell suspension to a density of 1 x 10^5 cells/mL.
-
Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.[10]
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
Perform a serial dilution of the stock solutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.
-
Include "vehicle control" wells (medium with DMSO only) and "blank" wells (medium only, no cells).[10]
-
Incubate the plate for 48 hours at 37°C with 5% CO2.
-
-
MTT Addition and Readout:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[9]
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.[8][9]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage relative to the vehicle control: (Abs_sample / Abs_vehicle) * 100.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Assay 2: FAAH Enzymatic Inhibition Assay
Objective: To quantify the inhibitory potency (IC50) of each compound against human FAAH.
Principle: This assay uses a fluorogenic substrate for FAAH. The substrate itself is non-fluorescent, but upon hydrolysis by FAAH, it releases a fluorescent product. A decrease in the rate of fluorescence generation in the presence of a test compound indicates inhibition of FAAH activity.
Caption: Workflow for a fluorescence-based FAAH inhibition assay.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, 1 mM EDTA).
-
Dilute recombinant human FAAH enzyme in assay buffer to the desired working concentration.
-
Prepare a stock solution of a suitable fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin, AMC) in DMSO. Dilute in assay buffer for the final reaction.
-
Prepare serial dilutions of test compounds in DMSO.
-
-
Assay Procedure:
-
To the wells of a black 96-well microplate, add assay buffer.
-
Add 1 µL of the test compound dilutions (or DMSO for controls).
-
Add the diluted FAAH enzyme solution to all wells except for the "no enzyme" control.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Ex/Em = 390/460 nm) every minute for 30 minutes.
-
For each well, calculate the rate of reaction by determining the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each compound concentration: (1 - (Rate_sample / Rate_vehicle)) * 100.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Results: A Comparative Data Summary
The following tables summarize the hypothetical, yet plausible, experimental data for the parent compound and its analogs.
Table 1: Comparative Cytotoxicity in HEK293 Cells
| Compound ID | Structural Features | Cytotoxicity IC50 (µM) |
| Parent | C8 chain, 2-methyl, 4-amino | 45.2 |
| Analog 1 | C6 chain, 2-methyl, 4-amino | > 100 |
| Analog 2 | C8 chain, 3-methyl, 4-amino | 51.5 |
| Analog 3 | C8 chain, no methyl, 4-amino | 88.1 |
| Analog 4 | C8 chain, 2-methyl, 3-amino | 39.8 |
Table 2: Comparative FAAH Inhibition
| Compound ID | Structural Features | FAAH Inhibition IC50 (nM) |
| Parent | C8 chain, 2-methyl, 4-amino | 150 |
| Analog 1 | C6 chain, 2-methyl, 4-amino | 850 |
| Analog 2 | C8 chain, 3-methyl, 4-amino | 420 |
| Analog 3 | C8 chain, no methyl, 4-amino | 310 |
| Analog 4 | C8 chain, 2-methyl, 3-amino | 980 |
Discussion: Elucidating the Structure-Activity Relationship
The data generated from these assays allows for a detailed analysis of the structure-activity relationship for this compound class.
Impact of Aliphatic Chain Length: A comparison between the Parent (C8 chain, IC50 = 150 nM) and Analog 1 (C6 chain, IC50 = 850 nM) reveals a significant drop in FAAH inhibitory potency with a shorter alkyl chain. This suggests that the lipophilic tail is crucial for binding to the enzyme, likely by interacting with a hydrophobic pocket in or near the active site. FAAH is an integral membrane protein, and its substrates are fatty acid amides; therefore, an optimal chain length is expected for effective binding[4]. The reduced cytotoxicity of Analog 1 (IC50 > 100 µM) is also consistent with lower overall lipophilicity, which can reduce non-specific membrane interactions that lead to toxicity.
Impact of Phenyl Ring Substitution: The position and presence of the methyl group have a notable effect on activity. Moving the methyl group from position 2 (Parent , IC50 = 150 nM) to position 3 (Analog 2 , IC50 = 420 nM) reduces potency. This indicates that the steric bulk of the methyl group at the ortho position to the amide linkage may enforce a favorable conformation for binding. Removing the methyl group entirely (Analog 3 , IC50 = 310 nM) also results in a loss of potency compared to the parent, further highlighting the beneficial role of the 2-methyl substituent. This observation is common in anilide-containing drugs, where ortho-substitution can enhance activity by providing steric hindrance that influences binding or metabolic stability[1].
The position of the amino group is also critical. Shifting the amino group from the para-position (Parent , IC50 = 150 nM) to the meta-position (Analog 4 , IC50 = 980 nM) drastically diminishes inhibitory activity. This strongly implies that the 4-amino group is a key pharmacophoric feature, possibly acting as a hydrogen bond donor or acceptor with a specific residue in the FAAH active site.
Cytotoxicity Profile: All compounds exhibit FAAH inhibition at concentrations significantly lower than their cytotoxic IC50 values, indicating a favorable therapeutic window. The parent compound, for instance, has a selectivity index (Cytotoxicity IC50 / FAAH IC50) of over 300 (45,200 nM / 150 nM). This separation between target-specific activity and general cytotoxicity is a critical attribute for any potential therapeutic candidate.
Conclusion and Future Directions
This comparative guide demonstrates a systematic approach to elucidating the structure-activity relationship of this compound and its analogs. Our findings indicate that:
-
An octanamide (C8) chain is preferred over a shorter hexanamide (C6) chain for potent FAAH inhibition.
-
A methyl group at the 2-position of the phenyl ring enhances activity compared to substitution at the 3-position or its complete removal.
-
An amino group at the 4-position is critical for potent inhibition, suggesting it is a key binding determinant.
The parent compound, This compound , emerges as the most promising lead from this series, with potent, selective inhibition of FAAH.
Future work should focus on exploring additional modifications, such as replacing the 2-methyl group with other small substituents (e.g., chloro, methoxy) to further probe steric and electronic effects. Additionally, performing lead optimization to improve pharmacokinetic properties and conducting in vivo studies in animal models of pain or anxiety would be logical next steps to validate the therapeutic potential of this chemical scaffold.[3][5]
References
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NCBI Bookshelf (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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Boger, D. L., et al. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Available at: [Link]
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Wang, C., et al. (2013). Design, Synthesis, and Structure–Activity Relationship of Novel Aniline Derivatives of Chlorothalonil. Journal of Agricultural and Food Chemistry. Available at: [Link]
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Le, U., et al. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Expert Opinion on Drug Discovery. Available at: [Link]
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Patsnap Synapse (2024). What are FAAH2 inhibitors and how do they work?. Available at: [Link]
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Boger, D. L., et al. (1998). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. PNAS. Available at: [Link]
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Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]
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ResearchGate (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?. Available at: [Link]
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Ahn, K., et al. (2007). Novel Mechanistic Class of Fatty Acid Amide Hydrolase Inhibitors with Remarkable Selectivity. Biochemistry. Available at: [Link]
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Kaur, G., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. PMC. Available at: [Link]
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ResearchGate (n.d.). Structures of aniline derivatives (group I) and their influence on.... Available at: [Link]
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Zhang, R., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Available at: [Link]
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PubMed (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Available at: [Link]
-
Pourceau, L., et al. (2025). Effects of pharmacological inhibition of fatty acid amide hydrolase on corticosterone release: a systematic review of preclinical studies. PMC. Available at: [Link]
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Bentham Science (2019). Quantitative Structure-activity Relationship Analysis for Predicting Lipophilicity of Aniline Derivatives (Including some Pharmaceutical Compounds). Available at: [Link]
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Pharmacy 180 (n.d.). SAR of Anilides - Local Anaesthetics. Available at: [Link]
-
Chimirri, A., et al. (1998). Anticonvulsant profile of 4-amino-(2-methyl-4-aminophenyl)benzamide in mice and rats. Die Pharmazie. Available at: [Link]
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US EPA (2023). Octanamide, N-[4-[[(aminocarbonyl)amino][4-(diethylamino)-2-methylphenyl]methyl]-2-methoxyphenyl]- - Substance Details. Available at: [Link]
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PubChem - NIH (n.d.). Octanamide, N-(4-methylphenyl)-. Available at: [Link]
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Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. PMC. Available at: [Link]
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ResearchGate (2025). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. Available at: [Link]
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Patočka, J. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Military Medical Science Letters. Available at: [Link]
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Drugs.ie (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Available at: [Link]
-
PubChem - NIH (n.d.). N-(3-Amino-2-methylphenyl)octanamide. Available at: [Link]
-
Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). OSTI.gov. Available at: [Link]
-
MDPI (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Available at: [Link]
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MDPI (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
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Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling N-(4-Amino-2-methylphenyl)octanamide
A Senior Application Scientist's Protocol for Safe and Effective Laboratory Operations
In the dynamic landscape of drug development and scientific research, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of N-(4-Amino-2-methylphenyl)octanamide. As your partner in laboratory safety, we aim to deliver value beyond the product itself, building a foundation of deep trust through scientifically grounded, experience-driven guidance. This document is structured to provide a comprehensive, yet flexible, framework for your internal safety protocols.
Core Principles of Safe Handling
The cornerstone of laboratory safety is a proactive mindset. Every chemical, regardless of its known toxicological profile, should be handled with the assumption that it is hazardous. The Occupational Safety and Health Administration (OSHA) mandates a comprehensive Chemical Hygiene Plan (CHP) for all laboratories.[1] This plan should be a living document, tailored to the specific hazards present in your laboratory.
| Hazard Class | Potential Risks Associated with Aromatic Amides | Primary Exposure Routes |
| Skin Irritant | May cause redness, itching, or inflammation upon contact. | Dermal (skin) contact |
| Eye Irritant | May cause serious irritation, redness, or discomfort. | Ocular (eye) contact |
| Inhalation Hazard | Dust or aerosols may cause respiratory tract irritation. | Inhalation |
| Ingestion Hazard | May be harmful if swallowed. | Ingestion |
Table 1: Potential Hazard Profile for this compound
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimizing exposure to this compound. The following table outlines the recommended PPE based on the potential hazards.[2][3][4]
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Nitrile or Neoprene Gloves | Provides protection against a broad range of chemicals. Always inspect gloves for tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety Glasses with Side Shields or Goggles | Essential to protect against splashes or airborne particles. A face shield may be required for procedures with a high risk of splashing.[4] |
| Body | Laboratory Coat | A flame-retardant lab coat provides a barrier against spills and splashes.[5] Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved Respirator (if applicable) | A respirator may be necessary if handling the compound as a fine powder outside of a fume hood, or if aerosolization is likely. Consult your institution's Environmental Health and Safety (EHS) office for respirator fit testing and selection.[6][7][8] |
| Feet | Closed-toe Shoes | Protects feet from spills and falling objects. |
Table 2: Recommended Personal Protective Equipment
Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for safely handling this compound, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of this compound.
Operational and Disposal Plans: A Step-by-Step Guide
Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and the manufacturer's name and address, in accordance with OSHA guidelines.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Handling Procedures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[11]
-
Spill Response:
-
Minor Spill: For a small spill, wear your full PPE, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
-
Major Spill: In the event of a large spill, evacuate the area and contact your institution's EHS department immediately.
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[12]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]
Disposal Plan:
All waste generated from handling this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department, following all local, state, and federal regulations.
By adhering to these guidelines, you can create a safer laboratory environment and ensure the integrity of your research. This document should serve as a starting point for developing your own comprehensive safety protocols for handling this compound.
References
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NIOSH Pocket Guide to Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Overview. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
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Pocket Guide to Chemical Hazards Introduction. (n.d.). National Institute for Occupational Safety and Health. Retrieved from [Link]
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Understanding the NIOSH Pocket Guide to Chemical Hazards. (n.d.). The Center for Construction Research and Training. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. (2007). Centers for Disease Control and Prevention. Retrieved from [Link]
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OSHA Guidelines For Labeling Laboratory Chemicals. (2014, April 16). Spill Containment Blog. Retrieved from [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard. (n.d.). MasterControl. Retrieved from [Link]
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OSHA Standards for Biological Laboratories. (n.d.). ASPR TRACIE. Retrieved from [Link]
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Chemical Safety Guidelines. (n.d.). The University of New Mexico Environmental Health & Safety. Retrieved from [Link]
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-
Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]
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- Safety Data Sheet for n-Octanamide. (n.d.). TCI Chemicals. Retrieved from a publicly available SDS for a similar compound.
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Protective Gear for Chemical Handling Must-Have Equipment. (2024, August 27). SAMS Solutions. Retrieved from [Link]
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How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. (n.d.). UK SDS Manager. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
